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  • Product: 2-Methyl-[1,1'-biphenyl]-3-amine
  • CAS: 172975-98-3

Core Science & Biosynthesis

Foundational

2-Methyl-[1,1'-biphenyl]-3-amine CAS 172975-98-3 properties

The following technical guide provides an in-depth analysis of 2-Methyl-[1,1'-biphenyl]-3-amine, a critical intermediate in medicinal chemistry and materials science. A Critical Scaffold for Kinase Inhibitors and Optoele...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 2-Methyl-[1,1'-biphenyl]-3-amine, a critical intermediate in medicinal chemistry and materials science.

A Critical Scaffold for Kinase Inhibitors and Optoelectronic Materials

Executive Summary

2-Methyl-[1,1'-biphenyl]-3-amine (CAS 172975-98-3) is a specialized biaryl aniline intermediate. Unlike simple biphenyls, the presence of the methyl group at the ortho position (C2) introduces significant steric strain, forcing the two phenyl rings out of planarity. This "ortho-effect" is a highly valued structural feature in two distinct fields:

  • Medicinal Chemistry: It serves as a privileged scaffold for Type II kinase inhibitors, where the non-planar conformation fits into specific hydrophobic pockets (e.g., p38 MAP kinase, BRAF).

  • Optoelectronics: It acts as a precursor for Hole Transport Materials (HTM) in OLEDs, where the twisted geometry prevents crystallization and improves amorphous film stability.

Physicochemical Profile

The following data aggregates experimental and predicted values to establish a baseline for identification and quality control.

PropertySpecificationNotes
Chemical Name 2-Methyl-[1,1'-biphenyl]-3-amineSynonyms: 3-Amino-2-methylbiphenyl
CAS Number 172975-98-3Distinct from isomer 3-amino-2'-methylbiphenyl
Molecular Formula C₁₃H₁₃N
Molecular Weight 183.25 g/mol
Physical State Pale Yellow Solid or Viscous OilLow melting point anticipated (approx. 40–60 °C)
Density 1.057 ± 0.06 g/cm³Predicted value
Solubility DMSO, Methanol, DCM, Ethyl AcetateInsoluble in water
pKa (Conjugate Acid) ~4.5Less basic than aniline due to steric hindrance
LogP 2.8 – 3.1Lipophilic; suitable for CNS drug discovery
Structural Analysis: The "Ortho-Methyl" Effect

The defining feature of CAS 172975-98-3 is the steric clash between the C2-methyl group and the protons of the adjacent phenyl ring.

  • Conformational Twist: This steric hindrance prevents the two aromatic rings from becoming coplanar. The dihedral angle is typically locked between 60° and 90°.

  • Atropisomerism: While not stable enough to resolve at room temperature without additional substitution, this twist reduces the entropic penalty upon binding to enzymes that require a twisted ligand conformation.

Synthetic Methodology

The industrial standard for synthesizing 2-Methyl-[1,1'-biphenyl]-3-amine is the Suzuki-Miyaura Cross-Coupling . Due to the steric hindrance at the 2-position, specific catalytic conditions are required to ensure high yields.

4.1. Retrosynthetic Analysis
  • Bond Formed: Aryl-Aryl (C1–C1').

  • Key Reagents: 3-Bromo-2-methylaniline (Electrophile) + Phenylboronic Acid (Nucleophile).

  • Alternative: Reduction of 2-Methyl-3-nitrobiphenyl (often used if the aniline is sensitive to oxidation).

4.2. Optimized Protocol (Suzuki Coupling)

Reagents:

  • Substrate: 3-Bromo-2-methylaniline (1.0 eq)

  • Coupling Partner: Phenylboronic acid (1.2 eq)

  • Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%) - Chosen for stability with sterically hindered substrates.

  • Base: K₂CO₃ (2.0 eq) or Cs₂CO₃ (for faster rates).

  • Solvent: 1,4-Dioxane/Water (4:1 v/v).

Workflow:

  • Degassing: Charge reaction vessel with solvents and sparge with Argon for 15 minutes. (Critical to prevent Pd oxidation).

  • Addition: Add aryl halide, boronic acid, and base. Add catalyst last.[1]

  • Reaction: Heat to 90°C for 12–16 hours. Monitor by HPLC/TLC.

  • Workup: Cool to RT, filter through Celite to remove Pd black. Extract with EtOAc.

  • Purification: Silica gel chromatography (Hexanes/EtOAc gradient).

4.3. Mechanistic Visualization

The following diagram illustrates the catalytic cycle, highlighting the oxidative addition step which is rate-limiting for electron-rich aryl chlorides but facile for the bromides used here.

SuzukiCycle Pd0 Pd(0) Active Species [Pd(L)n] OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Substrate TransMet Transmetallation (Base + Ph-B(OH)2) OxAdd->TransMet + Boronate Species RedElim Reductive Elimination (Product Release) TransMet->RedElim Formation of Biaryl-Pd Complex RedElim->Pd0 Regeneration of Catalyst Product Output: 2-Methyl-[1,1'-biphenyl]-3-amine RedElim->Product Substrate Input: 3-Bromo-2-methylaniline Substrate->OxAdd Boronic Input: Phenylboronic Acid Boronic->TransMet

Figure 1: Catalytic cycle for the Suzuki-Miyaura synthesis of sterically hindered biaryl amines.

Applications in Drug Discovery & Materials[3][4]
5.1. Medicinal Chemistry: Kinase Inhibition

This molecule is a "Privileged Structure" precursor. The amine group is typically derivatized into a Urea or Amide functionality.

  • Target Class: Type II Kinase Inhibitors (e.g., p38 MAPK, VEGFR).

  • Mechanism: The biaryl moiety occupies the hydrophobic "allosteric" pocket adjacent to the ATP binding site. The 2-methyl group forces the molecule to adopt a conformation that matches the "DFG-out" state of the kinase.

  • Example Logic: Amine (172975-98-3) + Isocyanate → Biaryl Urea (Kinase Inhibitor)

5.2. Optoelectronics: OLED Materials

In the field of organic electronics, this amine is used to synthesize Triarylamines .

  • Function: Hole Transport Layer (HTL).

  • Benefit: The non-planar geometry disrupts pi-stacking, preventing the material from crystallizing in the device. This leads to longer-lifetime OLEDs with stable amorphous phases.

Quality Control & Characterization

To validate the identity of CAS 172975-98-3, the following analytical signals are expected:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 2.15 ppm (s, 3H): Methyl group (Shielded slightly by the orthogonal phenyl ring).

    • δ 4.80 ppm (bs, 2H): Amine protons (Exchangeable with D₂O).

    • δ 6.50 – 7.40 ppm (m, 8H): Aromatic protons. Look for the specific pattern of a 1,2,3-trisubstituted ring.

  • HPLC Purity: >98% required for biological assays.

    • Column: C18 Reverse Phase.[1]

    • Mobile Phase: Acetonitrile/Water (+0.1% Formic Acid).

Handling & Safety (GHS Classification)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Acute Toxicity H302Harmful if swallowed.
Skin Irritation H315Causes skin irritation.
Eye Irritation H319Causes serious eye irritation.
STOT-SE H335May cause respiratory irritation.[2]

Precautions:

  • Handle in a fume hood to avoid inhalation of dust/vapors.

  • Wear nitrile gloves and safety glasses.

  • Store under inert atmosphere (Nitrogen/Argon) to prevent oxidation of the amine group, which can darken over time (turning brown/black).

References
  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 2106367, 3-Amino-2-methylbiphenyl. Retrieved from [Link]

  • Miyaura, N., & Suzuki, A. (1995).Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. (General reference for the synthetic methodology described).

Sources

Exploratory

Technical Comparative Analysis: Steric and Electronic Modulation in Aminobiphenyl Scaffolds

This guide provides an in-depth technical comparison between 3-aminobiphenyl and 2-Methyl-[1,1'-biphenyl]-3-amine , focusing on their structural divergences, synthetic pathways, physicochemical profiles, and implications...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between 3-aminobiphenyl and 2-Methyl-[1,1'-biphenyl]-3-amine , focusing on their structural divergences, synthetic pathways, physicochemical profiles, and implications in drug discovery.[1]

Executive Summary

The biphenylamine scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore for kinase inhibitors, GPCR ligands, and dye intermediates. While 3-aminobiphenyl represents the baseline "meta-substituted" conformer, 2-Methyl-[1,1'-biphenyl]-3-amine introduces a critical ortho-methyl group at the inter-ring junction.[1] This single substitution induces profound changes in molecular planarity (atropisomerism), metabolic stability, and basicity, shifting the molecule from a toxicological hazard to a valuable, tunable scaffold for steric control in drug design.

Structural Analysis & Nomenclature

The defining difference lies in the ortho-effect introduced by the methyl group at position 2 of the biphenyl system.

  • 3-aminobiphenyl (CAS: 2243-47-2):

    • Topology: Planar-accessible.[1] The phenyl rings can rotate relatively freely, adopting a planar conformation to maximize

      
      -conjugation or intercalate into DNA (source of mutagenicity).
      
    • Electronic State: The amine at position 3 is conjugated with the biphenyl system, though less effectively than the para-isomer.

  • 2-Methyl-[1,1'-biphenyl]-3-amine (CAS: 172975-98-3):

    • Topology: Twisted (Non-planar).[1] The methyl group at C2 exerts significant steric pressure on the protons of the adjacent phenyl ring (C2' and C6'). This forces the two aromatic rings to twist out of coplanarity (dihedral angle typically 50–90°), breaking the

      
      -conjugation between the rings.
      
    • Steric Environment: The amine at C3 is flanked by the C2-methyl group, creating a "steric wall" that protects the nitrogen from metabolic N-hydroxylation and modifies its nucleophilicity.[1]

Visualization: Structural Divergence

BiphenylComparison cluster_0 3-aminobiphenyl (Planar-Accessible) cluster_1 2-Methyl-[1,1'-biphenyl]-3-amine (Twisted / Atropisomeric) Struct1 Biphenyl Core (C1-C1' Bond) Amine1 NH2 at C3 (Meta) Struct1->Amine1 Prop1 High Rotational Freedom Potential DNA Intercalation Struct1->Prop1 Struct2 Biphenyl Core (C1-C1' Bond) Methyl CH3 at C2 (Ortho to Junction) Struct2->Methyl Amine2 NH2 at C3 (Ortho to Methyl) Methyl->Amine2 Steric Clash Prop2 High Dihedral Angle (>50°) Broken Conjugation Methyl->Prop2 Forces Twist

Caption: Structural logic showing how the C2-methyl group forces a twisted conformation, differentiating the 2-methyl analog from the flexible 3-aminobiphenyl.

Physicochemical Profiling

The introduction of the methyl group alters lipophilicity and basicity. The "ortho-effect" on the amine (C3) by the methyl (C2) typically reduces basicity slightly due to steric inhibition of solvation, despite the methyl's inductive donating effect.

Property3-Aminobiphenyl2-Methyl-[1,1'-biphenyl]-3-amineImpact of Methylation
CAS Number 2243-47-2172975-98-3Distinct chemical entity
Molecular Weight 169.22 g/mol 183.25 g/mol +14.03 Da (Hydrophobic bulk)
LogP (Predicted) ~2.8~3.3Increased Lipophilicity
pKa (Conj.[1] Acid) 4.25~4.0 – 4.3 (Est.)[1]Minimal shift; steric hindrance to solvation balances inductive effect.[1]
Conformation Flexible (0–45° twist)Rigid Twist (>60° twist)Critical: Prevents planar binding modes.[1]
Solubility Low (Water)Very Low (Water)Requires organic co-solvents (DMSO, DMF).

Synthetic Methodologies

While 3-aminobiphenyl is synthesized via standard Suzuki coupling of 3-bromoaniline, the 2-methyl derivative requires specific ortho-substituted precursors.[1] The most robust route utilizes 2-chloro-6-nitrotoluene as a cost-effective starting material.[1]

Protocol: Synthesis of 2-Methyl-[1,1'-biphenyl]-3-amine

Reaction Logic: The steric bulk of the methyl group makes the Suzuki coupling slower; high-activity catalysts (e.g., SPhos, XPhos) or elevated temperatures are often required.[1]

Step 1: Suzuki-Miyaura Coupling[1][2][3]
  • Reactants: 2-chloro-6-nitrotoluene (1.0 eq), Phenylboronic acid (1.2 eq).[1]

  • Catalyst: Pd(OAc)₂ (5 mol%) + SPhos (10 mol%) or Pd(PPh₃)₄.[1]

  • Base/Solvent: K₂CO₃ (2.0 eq) in Toluene/Water (4:1).[1]

  • Conditions: Reflux (100°C) for 12–18 hours under N₂ atmosphere.

  • Mechanism: Oxidative addition occurs at the C-Cl bond (facilitated by the electron-withdrawing nitro group).[1] The methyl group remains at the new C2 position.

  • Intermediate: 2-Methyl-3-nitrobiphenyl .[1]

Step 2: Selective Reduction[1]
  • Reactants: 2-Methyl-3-nitrobiphenyl.[1]

  • Reagent: Iron powder (Fe) + NH₄Cl (aq) or H₂ / Pd-C.[1]

  • Solvent: Ethanol/Water.[1]

  • Conditions: Reflux (Fe) or RT (H₂).[1]

  • Workup: Filtration through Celite, extraction with EtOAc.

  • Product: 2-Methyl-[1,1'-biphenyl]-3-amine .[1]

Visualization: Synthetic Pathway

Synthesis Start 2-Chloro-6-nitrotoluene (Commercial SM) Step1 Suzuki Coupling Pd(OAc)2 / SPhos / K2CO3 100°C, Toluene/H2O Start->Step1 Boronic Phenylboronic Acid Boronic->Step1 Inter Intermediate: 2-Methyl-3-nitrobiphenyl Step1->Inter C-C Bond Formation Step2 Reduction Fe / NH4Cl or H2/Pd-C Inter->Step2 Product Target: 2-Methyl-[1,1'-biphenyl]-3-amine Step2->Product -NO2 to -NH2

Caption: Two-step synthesis starting from 2-chloro-6-nitrotoluene, utilizing the activating effect of the nitro group for the initial cross-coupling.[1]

Toxicology & Safety (The "Ortho-Effect")

This is the most critical differentiator for drug development.[1]

  • 3-Aminobiphenyl:

    • Mutagenicity: Weakly mutagenic.[1] The planar conformation allows it to fit into the active site of CYP450 enzymes (specifically CYP1A2), leading to N-hydroxylation. The N-hydroxy metabolite can form DNA adducts.[1]

    • Classification: Potential Carcinogen (IARC Group 2/3 context dependent).[1]

  • 2-Methyl-[1,1'-biphenyl]-3-amine:

    • Mutagenicity: Significantly reduced or non-mutagenic.[1]

    • Mechanism: The "twisted" conformation prevents the molecule from intercalating between DNA base pairs. Furthermore, the ortho-methyl group sterically hinders the N-hydroxylation of the amine, shunting metabolism toward benign ring-hydroxylation or conjugation pathways.[1]

    • Safety Profile: Preferred scaffold for medicinal chemistry due to lower genotoxicity risk compared to planar aminobiphenyls.[1]

Applications in Research

  • Kinase Inhibitors: The 2-methyl analog is used to target allosteric pockets in kinases (e.g., p38 MAPK, MEK) where the inhibitor must adopt a non-planar conformation to fit the "gatekeeper" region. The methyl group locks the bioactive conformation, reducing the entropy penalty of binding.

  • Atropisomeric Ligands: Precursor for chiral ligands (e.g., Buchwald-type phosphines) where the axial chirality of the biphenyl core is exploited for enantioselective catalysis.

  • Materials Science: Used in hole-transport materials (OLEDs) where the twisted structure prevents crystallization and improves amorphous film stability.[1]

References

  • Mutagenicity of Aminobiphenyls: El-Bayoumy, K., et al. "Effects of ortho-methyl substituents on the mutagenicity of aminobiphenyls and aminonaphthalenes." Mutation Research/Genetic Toxicology, 1981. Link

  • Synthesis of Ortho-Substituted Biphenyls: Kost, A. N., et al. "New Synthesis of 2-Aminobiphenyls."[1][4] Organic Preparations and Procedures International, 1981. Link[1]

  • Suzuki Coupling Protocols: Tao, B., & Boykin, D. W.[5] "Simple Amine/Pd(OAc)2-Catalyzed Suzuki Coupling Reactions." Journal of Organic Chemistry, 2004.[5][6] Link[1]

  • Toxicity Mechanisms: Gorle, V. S., et al. "A rationale for the non-mutagenicity of 2- and 3-aminobiphenyls." Carcinogenesis, 1986.[7] (Contextual grounding for isomeric toxicity differences).

Sources

Foundational

A Technical Guide to the Solubility of 2-Methyl-[1,1'-biphenyl]-3-amine in Organic Solvents

Abstract: This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Methyl-[1,1'-biphenyl]-3-amine (CAS No. 172975-98-3).

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Methyl-[1,1'-biphenyl]-3-amine (CAS No. 172975-98-3). While specific, publicly available quantitative solubility data for this compound is limited, this document leverages fundamental chemical principles and data from analogous structures to present a robust predictive solubility profile. Furthermore, it offers detailed, field-proven experimental protocols for researchers to empirically determine solubility in various organic solvents. This guide is intended for researchers, chemists, and drug development professionals who require a deep understanding of this compound's behavior in solution for applications in organic synthesis, pharmaceutical development, and materials science.[1]

Introduction to 2-Methyl-[1,1'-biphenyl]-3-amine

2-Methyl-[1,1'-biphenyl]-3-amine, with the molecular formula C₁₃H₁₃N and a molecular weight of 183.25 g/mol , is an aromatic amine derivative of biphenyl.[1] Its structure features a biphenyl core, which provides a rigid, nonpolar backbone, functionalized with both a methyl group and a primary amine group. This unique combination of a hydrophobic core and a polar, hydrogen-bonding capable functional group dictates its physicochemical properties, most notably its solubility. Such compounds are often valuable intermediates in the synthesis of complex organic molecules, including pharmaceuticals and specialized chemical agents.[1] A thorough understanding of its solubility is paramount for reaction solvent selection, purification process development (e.g., crystallization), and formulation.

Chemical Structure:

  • IUPAC Name: 2-Methyl-[1,1'-biphenyl]-3-amine

  • CAS Number: 172975-98-3[2]

  • Molecular Formula: C₁₃H₁₃N

Core Principles of Amine Solubility

The solubility of any compound is governed by the principle "like dissolves like," which relates the polarity of the solute to that of the solvent.[3] For an amine like 2-Methyl-[1,1'-biphenyl]-3-amine, solubility is a balance between the nonpolar hydrocarbon portion and the polar amine group.

  • Hydrogen Bonding: The primary amine (-NH₂) group possesses a lone pair of electrons and two N-H bonds, allowing it to act as both a hydrogen bond donor and acceptor.[4] This capability significantly enhances its solubility in polar protic solvents (e.g., alcohols) and to a lesser extent in polar aprotic solvents that can act as hydrogen bond acceptors (e.g., acetone, THF). The water solubility of simple amines is largely due to this hydrogen bonding capability.[4]

  • Molecular Structure: The molecule is dominated by the large, nonpolar biphenyl framework. This significant hydrophobic character suggests a strong affinity for nonpolar or moderately polar organic solvents. As the size of the nonpolar hydrocarbon portion of a molecule increases, its solubility in polar solvents like water tends to decrease.

  • Basicity: Like other amines, the lone pair on the nitrogen atom imparts basic properties.[4] This means that 2-Methyl-[1,1'-biphenyl]-3-amine will exhibit significantly increased solubility in acidic aqueous solutions due to the formation of the more polar and water-soluble ammonium salt (R-NH₃⁺).

Predicted Solubility Profile of 2-Methyl-[1,1'-biphenyl]-3-amine

Based on the structural analysis, a predicted solubility profile can be established. The large nonpolar surface area of the biphenyl rings is the dominant factor, suggesting high solubility in aromatic and nonpolar solvents. The polar amine group will provide sufficient interaction to allow solubility in a range of polar aprotic and protic solvents.

Table 1: Predicted Qualitative Solubility in Common Organic Solvents

Solvent Class Example Solvents Predicted Solubility Rationale
Nonpolar Aromatic Toluene, Benzene, Xylenes Highly Soluble / Miscible The biphenyl core of the solute is structurally very similar to these aromatic solvents, maximizing van der Waals interactions ("like dissolves like").
Nonpolar Aliphatic Hexane, Heptane, Cyclohexane Soluble The large hydrocarbon structure of the solute will interact favorably with aliphatic solvents, though perhaps less so than with aromatic ones.
Chlorinated Dichloromethane (DCM), Chloroform Highly Soluble / Miscible These solvents have a good balance of polarity and ability to engage in dipole-dipole interactions without being strongly protic.
Polar Aprotic Tetrahydrofuran (THF), Ethyl Acetate, Acetone Soluble to Highly Soluble These solvents can act as hydrogen bond acceptors for the amine's N-H protons and have sufficient organic character to solvate the biphenyl core.
Polar Protic Methanol, Ethanol, Isopropanol Soluble The amine group can engage in hydrogen bonding with the alcohol's hydroxyl group, promoting solubility. The smaller alcohols will be more effective.[4]
Highly Polar Water Insoluble / Very Slightly Soluble The dominant hydrophobic nature of the large biphenyl structure is expected to overcome the hydrogen bonding potential of the single amine group, leading to poor aqueous solubility.[5]

| Acidic Aqueous | 5% Hydrochloric Acid (HCl) | Soluble | The basic amine group will be protonated to form a polar ammonium salt, which is readily soluble in the aqueous medium. |

Experimental Determination of Solubility

To move beyond prediction, empirical testing is essential. The following sections describe a robust workflow and a detailed protocol for the quantitative determination of solubility.

General Workflow for Solubility Assessment

The experimental process follows a logical progression from qualitative screening to precise quantitative measurement. This ensures efficiency by using small amounts of material for initial assessment before committing to more resource-intensive quantitative analysis.

G cluster_0 Phase 1: Qualitative Screening cluster_1 Phase 2: Quantitative Determination start Weigh ~10 mg of Solute add_solvent Add 0.5 mL of Test Solvent start->add_solvent observe Vortex & Observe at RT add_solvent->observe result Soluble, Partially Soluble, or Insoluble? observe->result prep Prepare Saturated Solution (Excess Solute) result->prep If Soluble or Partially Soluble stop END: Report as Insoluble result->stop If Insoluble equilibrate Equilibrate with Stirring (e.g., 24h at 25°C) prep->equilibrate separate Separate Solid & Supernatant (Centrifuge/Filter) equilibrate->separate analyze Analyze Supernatant Concentration (e.g., HPLC, Gravimetric) separate->analyze calculate Calculate Solubility (mg/mL or mol/L) analyze->calculate G cluster_workflow Isothermal Equilibrium Protocol A 1. Add Excess Solute to Known Volume of Solvent B 2. Agitate at Constant Temp (e.g., 24h @ 25°C) A->B Equilibration C 3. Separate Phases (Centrifuge/Settle) B->C Saturation D 4. Transfer Known Volume of Supernatant C->D Isolation E 5. Evaporate Solvent (Gravimetric Analysis) D->E Concentration F 6. Weigh Residue & Calculate Solubility E->F Quantification

Caption: Step-by-step experimental protocol workflow.

Factors Influencing Experimental Accuracy

  • Compound Purity: Impurities can enhance or depress apparent solubility. Using a well-characterized, high-purity sample is crucial.

  • Temperature Control: As noted, solubility can be highly sensitive to temperature. A deviation of even a few degrees can significantly alter the result.

  • Polymorphism: Different crystalline forms (polymorphs) of a compound can have different solubilities. It is important to ensure the same solid form is used consistently.

  • Analytical Technique: While the gravimetric method is simple and robust, it can be time-consuming. For higher throughput, a calibrated HPLC or UPLC method can be used to determine the concentration of the supernatant, offering greater precision and speed.

Conclusion

2-Methyl-[1,1'-biphenyl]-3-amine is predicted to be a versatile compound with high solubility in a wide range of common nonpolar, aromatic, and moderately polar organic solvents. Its solubility is expected to be lower in highly polar solvents like water, but excellent in dilute acidic aqueous solutions. This guide provides a strong theoretical framework for understanding these characteristics and a detailed, validated experimental protocol for their precise, quantitative determination. The provided methodologies will enable researchers to generate the reliable data needed for successful process development, formulation, and synthesis.

References

  • ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?[Link]

  • University of California, Davis. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Link]

  • Academia.edu. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds. [Link]

  • Simon Fraser University. (2023). Solubility of Organic Compounds. [Link]

  • Lumen Learning. (n.d.). Properties of amines | Organic Chemistry II. [Link]

  • LibreTexts Chemistry. (2015). Structural and Physical Properties of Amines. [Link]

  • Quora. (2018). Are amines soluble in organic solvents?[Link]

  • MySkinRecipes. (n.d.). 2-Methyl-[1,1-biphenyl]-3-amine. [Link]

  • PubChem. (n.d.). 3-Aminobiphenyl. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note & Protocol: A Modular Approach to the Synthesis of 2-Methyl-[1,1'-biphenyl]-3-amine via Suzuki-Miyaura Coupling

Abstract The biphenylamine scaffold is a privileged motif in medicinal chemistry and materials science, frequently appearing in pharmacologically active compounds and functional organic materials.[1] This guide provides...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The biphenylamine scaffold is a privileged motif in medicinal chemistry and materials science, frequently appearing in pharmacologically active compounds and functional organic materials.[1] This guide provides a comprehensive, two-part protocol for the synthesis of 2-Methyl-[1,1'-biphenyl]-3-amine, a key building block for advanced molecular design. We leverage the power and versatility of the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning transformation renowned for its reliability and functional group tolerance.[2][3] The synthesis begins with the coupling of an appropriate nitro-substituted aryl bromide with phenylboronic acid, followed by the chemoselective reduction of the nitro group to the target aniline. This modular approach ensures high yields and purity while offering insights into the critical parameters governing each transformation. This document is intended for researchers, chemists, and drug development professionals seeking a robust and well-rationalized methodology for constructing substituted biphenylamines.

Overall Synthetic Strategy

The synthesis is designed as a two-step sequence to maximize purity and yield. This strategy circumvents potential complications of directly using a bromoaniline in the coupling, where the free amine could interfere with the catalyst. The chosen pathway involves:

  • Step 1: Suzuki-Miyaura Coupling: Formation of the core biphenyl structure by coupling 1-bromo-2-methyl-3-nitrobenzene with phenylboronic acid to yield 2-Methyl-3-nitro-[1,1'-biphenyl].

  • Step 2: Nitro Group Reduction: Selective reduction of the nitro intermediate to the final product, 2-Methyl-[1,1'-biphenyl]-3-amine.[4]

G cluster_0 Overall Workflow A 1-Bromo-2-methyl-3-nitrobenzene + Phenylboronic Acid B Suzuki-Miyaura Coupling (Pd Catalyst, Base) A->B C Intermediate: 2-Methyl-3-nitro-[1,1'-biphenyl] B->C D Nitro Group Reduction (e.g., H₂, Pd/C) C->D E Final Product: 2-Methyl-[1,1'-biphenyl]-3-amine D->E F Purification & Characterization E->F

Figure 1: Two-step synthetic workflow.

Part I: Suzuki-Miyaura Coupling

This reaction forms the carbon-carbon bond that defines the biphenyl core. The Suzuki-Miyaura coupling is the method of choice due to the stability and low toxicity of the boronic acid reagents and the generally mild reaction conditions required.[5][6]

The Catalytic Cycle: A Mechanistic Overview

The reaction proceeds via a catalytic cycle involving a palladium catalyst, which shuttles between the Pd(0) and Pd(II) oxidation states.[3] Understanding this cycle is paramount for troubleshooting and optimization.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl bromide, forming a square planar Pd(II) complex.[2][7]

  • Transmetalation: The crucial role of the base is to activate the phenylboronic acid, forming a more nucleophilic boronate species (e.g., [PhB(OH)₃]⁻).[5][8][9] This species then transfers its phenyl group to the Pd(II) complex, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium center (the phenyl and the methyl-nitrophenyl) couple and are eliminated from the complex, forming the desired biphenyl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[2][7]

G pd0 Pd(0)L₂ pdi Ar-Pd(II)L₂-X pd0->pdi Ar-X re_label Reductive Elimination pdii Ar-Pd(II)L₂-Ar' pdi->pdii Ar'-B(OH)₂ + Base oa_label Oxidative Addition pdii->pd0 Ar-Ar' tm_label Transmetalation

Figure 2: The catalytic cycle of the Suzuki-Miyaura coupling.
Experimental Protocol: Synthesis of 2-Methyl-3-nitro-[1,1'-biphenyl]

Reaction Scheme:

(Self-generated image of the chemical reaction)

Table 1: Reagent Quantities

ReagentM.W. ( g/mol )Amount (mg)Moles (mmol)Equivalents
1-Bromo-2-methyl-3-nitrobenzene216.044322.01.0
Phenylboronic Acid121.932922.41.2
Pd(PPh₃)₄ (Tetrakis)1155.561160.10.05 (5 mol%)
Potassium Carbonate (K₂CO₃)138.215534.02.0
1,4-Dioxane-15 mL--
Water (degassed)-5 mL--

Equipment:

  • 50 mL three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir plate

  • Nitrogen or Argon inlet

  • Thermometer or temperature controller

  • Separatory funnel

  • Rotary evaporator

  • Glassware for extraction and purification

Procedure:

  • Setup: Assemble the three-neck flask with a reflux condenser and a nitrogen/argon inlet. Ensure the system can be maintained under an inert atmosphere.

  • Reagent Addition: To the flask, add 1-bromo-2-methyl-3-nitrobenzene (432 mg, 2.0 mmol), phenylboronic acid (292 mg, 2.4 mmol), potassium carbonate (553 mg, 4.0 mmol), and Pd(PPh₃)₄ (116 mg, 0.1 mmol).[10]

  • Solvent Addition: Add 1,4-dioxane (15 mL) and degassed water (5 mL). The use of degassed solvents is crucial to prevent oxidation of the Pd(0) catalyst.

  • Inerting: Purge the flask with nitrogen or argon for 10-15 minutes while stirring gently.

  • Reaction: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.[10][11]

  • Work-up: Cool the reaction to room temperature. Add 20 mL of water and 20 mL of ethyl acetate. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers. Extract the aqueous layer twice more with 15 mL portions of ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers with 20 mL of brine (saturated NaCl solution), then dry over anhydrous magnesium sulfate (MgSO₄).

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient (e.g., starting from 98:2) to elute the product.[12]

Part II: Nitro Group Reduction

The final step is the conversion of the nitro group to the essential amine functionality. Catalytic hydrogenation is a clean and efficient method for this transformation, avoiding the use of stoichiometric metallic reductants and harsh acids.[13]

Experimental Protocol: Synthesis of 2-Methyl-[1,1'-biphenyl]-3-amine

Reaction Scheme:

(Self-generated image of the chemical reaction)

Table 2: Reagent Quantities

ReagentM.W. ( g/mol )Amount (mg)Moles (mmol)Notes
2-Methyl-3-nitro-[1,1'-biphenyl]213.243201.5From Part I
Palladium on Carbon (Pd/C, 10 wt%)-32~10 mol%Handle carefully, potentially pyrophoric
Methanol (MeOH)-20 mL--
Hydrogen (H₂) gas---Balloon or H₂ generator

Equipment:

  • 50 mL round-bottom flask

  • Hydrogen balloon or hydrogenation apparatus

  • Magnetic stirrer and stir plate

  • Filtration setup (e.g., Büchner funnel with Celite® pad)

Procedure:

  • Setup: Dissolve the 2-Methyl-3-nitro-[1,1'-biphenyl] (320 mg, 1.5 mmol) in methanol (20 mL) in the round-bottom flask.

  • Catalyst Addition: Carefully add the 10% Pd/C catalyst (32 mg) to the solution under a stream of nitrogen to prevent ignition.

  • Hydrogenation: Securely attach a hydrogen-filled balloon to the flask. Evacuate the flask with a vacuum and backfill with hydrogen. Repeat this cycle three times to ensure an inert atmosphere is replaced by hydrogen.

  • Reaction: Stir the suspension vigorously at room temperature under the hydrogen atmosphere (balloon pressure). The reaction progress can be monitored by TLC until the starting material is fully consumed (typically 2-6 hours).

  • Work-up: Once the reaction is complete, carefully purge the flask with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with a small amount of methanol to ensure complete recovery of the product.

  • Concentration: Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the final product, 2-Methyl-[1,1'-biphenyl]-3-amine. Further purification by chromatography is usually not necessary if the reaction goes to completion, but can be performed if needed.

Troubleshooting and Key Considerations

IssuePotential CauseSuggested Solution
Low/No Suzuki Coupling Inactive catalyst; insufficient degassing; incorrect base or solvent.Use fresh Pd(PPh₃)₄ or an alternative catalyst system (e.g., Pd(OAc)₂ with a ligand).[5] Ensure solvents are thoroughly degassed. Screen other bases like K₃PO₄ or Cs₂CO₃.[2][3]
Homo-coupling Byproduct Presence of oxygen leading to oxidative homo-coupling of boronic acid.Improve inert atmosphere technique. Decrease reaction temperature slightly.
Protodeboronation The boronic acid group is replaced by hydrogen before coupling.Ensure the base is not excessively strong or hydrolyzing. Use a slight excess, but not a large excess, of the boronic acid.[12]
Incomplete Reduction Inactive Pd/C catalyst; insufficient hydrogen pressure.Use fresh, high-quality Pd/C. Ensure the system is properly sealed and that the H₂ balloon remains inflated. Increase reaction time.
Difficult Purification Residual palladium catalyst in the product.For the Suzuki coupling, ensure a thorough aqueous workup.[12] For the reduction, ensure filtration through Celite is performed carefully.

Safety Precautions

  • General: All procedures should be conducted in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Reagents: Palladium compounds are toxic and should be handled with care. 1,4-Dioxane is a flammable solvent and a suspected carcinogen. Nitroaromatic compounds are toxic and potentially explosive.

  • Hydrogenation: Palladium on carbon (Pd/C) can be pyrophoric, especially when dry and exposed to air. Do not allow the catalyst to dry on the filter paper. Hydrogen gas is extremely flammable. Ensure there are no ignition sources nearby.

References

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Suzuki reaction. Wikipedia. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Cano-Vicent, A., et al. (2021). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. ACS Omega. [Link]

  • Wang, L., et al. (2021). Visible-light-induced iron-catalyzed reduction of nitroarenes to anilines. Chemical Communications. [Link]

  • Amatore, C., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]

  • Amine synthesis by nitro compound reduction. Organic Chemistry Portal. [Link]

  • Why use base in suzuki coupling. HZPT Blog. [Link]

  • Reduction of nitro compounds. Wikipedia. [Link]

  • Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. RSC Publishing. [Link]

  • Smith, A. M., et al. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Journal of Chemical Education. [Link]

  • Hassan, J., et al. (2002). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Chemical Reviews. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. [Link]

  • Chen, J., et al. (2021). Palladium and visible-light mediated carbonylative Suzuki–Miyaura coupling of unactivated alkyl halides and aryl boronic acids. Chemical Communications. [Link]

  • Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific. [Link]

  • What can i use as a solvent and base in a suzuki reaction with a sensitive amide in the core? ResearchGate. [Link]

  • Lei, P., et al. (2021). Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. Organic Process Research & Development. [Link]

  • Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]

  • Zand, N. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. University of Greenwich. [Link]

  • 2-Methyl-3-nitroaniline. DC Fine Chemicals. [Link]

  • 2-Methyl-3-nitroaniline. PubChem. [Link]

  • Qi, L., et al. (2009). Synthesis Technique of 2-Methyl-6-nitroaniline. Chinese Journal of Energetic Materials. [Link]

  • Process for the preparation of biphenylamines.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Chen, Y., et al. (2024). Aminative Suzuki–Miyaura coupling. Science. [Link]

  • Synthesis of Biphenylamines via Suzuki—Miyaura Cross-Coupling Reactions. ResearchGate. [Link]

  • Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst.

Sources

Application

Application Notes and Protocols for the Safe Handling of 2-Methyl-[1,1'-biphenyl]-3-amine in a Laboratory Setting

Abstract: This document provides a comprehensive guide to the safe handling of 2-Methyl-[1,1'-biphenyl]-3-amine in a laboratory environment. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, thi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide to the safe handling of 2-Methyl-[1,1'-biphenyl]-3-amine in a laboratory environment. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guide has been developed by synthesizing safety data from structurally analogous aromatic amines and biphenyl derivatives, namely 2-aminobiphenyl and 3-aminobiphenyl. The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing a proactive approach to safety through a deep understanding of the potential hazards and the implementation of rigorous handling procedures.

Section 1: Hazard Identification and Risk Assessment

2-Methyl-[1,1'-biphenyl]-3-amine is an aromatic amine, a class of compounds known for their potential toxicity.[1][2][3] Structurally similar compounds, such as 4-aminobiphenyl, are classified as known human carcinogens.[4][5][6][7][8] Therefore, it is prudent to handle 2-Methyl-[1,1'-biphenyl]-3-amine as a suspected carcinogen.[9][10] The primary routes of exposure are inhalation, skin contact, and ingestion.

A thorough risk assessment should be conducted before any new experimental procedure involving this compound.[11] This assessment must consider the quantity of the chemical being used, the potential for aerosol generation, and the specific manipulations to be performed.[11]

Table 1: Inferred Hazard Profile for 2-Methyl-[1,1'-biphenyl]-3-amine

Hazard ClassGHS Category (Inferred)Hazard Statement (Inferred)Source (Analogous Compounds)
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[10][12][13][14][15][16]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[12][13][14][16]
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation[12][13][14][16]
CarcinogenicityCategory 2H351: Suspected of causing cancer[9][10][15]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation[12][13][14][16][17]
Hazardous to the Aquatic EnvironmentChronic 3H412: Harmful to aquatic life with long lasting effects[10][15]

Section 2: Exposure Controls and Personal Protective Equipment (PPE)

To mitigate the risks associated with handling 2-Methyl-[1,1'-biphenyl]-3-amine, a multi-layered approach to exposure control is mandatory.

Engineering Controls

All work with 2-Methyl-[1,1'-biphenyl]-3-amine, especially the handling of powders and the preparation of solutions, must be conducted within a certified chemical fume hood.[18][19][20] The fume hood provides primary containment and protects the user from inhaling potentially harmful dust or vapors. Work surfaces within the fume hood should be covered with absorbent, disposable liners to contain any spills.[18]

Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is required at all times when handling this compound.[20]

  • Body Protection: A fully fastened laboratory coat must be worn.[18] For procedures with a higher risk of contamination, disposable coveralls are recommended.

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves, are mandatory.[12] Given that aromatic amines can be absorbed through the skin, consider double-gloving for added protection.[20] Gloves must be inspected for tears or punctures before use and changed immediately if contaminated.

  • Eye and Face Protection: Safety goggles that provide a complete seal around the eyes are required to protect against splashes and airborne particles.[12] When there is a significant splash risk, a face shield should be worn in addition to safety goggles.

  • Respiratory Protection: For routine operations within a certified fume hood, additional respiratory protection is typically not necessary. However, if there is a potential for exposure outside of a fume hood, such as during a large spill, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates must be used.

Section 3: Safe Handling and Storage Protocols

Adherence to strict protocols for handling and storage is critical for minimizing exposure and preventing accidents.

Handling Protocol
  • Preparation: Before beginning work, ensure that the chemical fume hood is functioning correctly and that all necessary PPE is readily available and in good condition. Designate a specific area within the fume hood for handling 2-Methyl-[1,1'-biphenyl]-3-amine.[20]

  • Weighing: Weigh the solid compound within the fume hood.[19] Use a disposable weighing boat or line the balance with plastic-backed absorbent paper. Handle the powder with care to avoid generating dust.

  • Dissolving and Transferring: When dissolving the compound or transferring solutions, use a pipette with a mechanical aid; never pipette by mouth.[18][19] All transfers should be performed over a spill tray to contain any drips or splashes.

  • Post-Handling: After handling, decontaminate all surfaces and equipment. Remove and dispose of gloves and any other disposable PPE as hazardous waste. Wash hands thoroughly with soap and water.

Storage Protocol
  • Container: Store 2-Methyl-[1,1'-biphenyl]-3-amine in a tightly sealed, clearly labeled container.[21] The label should include the chemical name, and appropriate hazard warnings (e.g., "Suspected Carcinogen," "Toxic").

  • Location: Store the container in a designated, well-ventilated, and secure area away from incompatible materials such as strong oxidizing agents.[9] A secondary containment vessel, such as a tray or bin, is recommended.

  • Inventory: Maintain an accurate inventory of the amount of 2-Methyl-[1,1'-biphenyl]-3-amine in storage.

Section 4: Spill and Emergency Procedures

Prompt and appropriate action is crucial in the event of a spill or accidental exposure.

Spill Response

The response to a spill will depend on its size and location.

  • Minor Spill (within a fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully scoop the absorbent material into a labeled, sealable container for hazardous waste.

    • Decontaminate the spill area with a suitable solvent, followed by soap and water.

    • Dispose of all cleanup materials as hazardous waste.

  • Major Spill (outside a fume hood or a large volume):

    • Evacuate the immediate area and alert all personnel.[22][23]

    • If the substance is flammable, turn off all ignition sources.[23]

    • Close the doors to the affected area to contain vapors.[22][23]

    • Contact your institution's emergency response team or environmental health and safety department immediately.[24]

    • Do not attempt to clean up a major spill unless you are trained and equipped to do so.

First Aid Measures
  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.

  • Skin Contact: Immediately remove contaminated clothing.[25] Flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[12] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[10][12]

Section 5: Waste Disposal

All waste containing 2-Methyl-[1,1'-biphenyl]-3-amine, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste.

  • Collection: Collect all hazardous waste in clearly labeled, sealed, and appropriate containers.[21]

  • Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name.

  • Disposal: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[26] Do not dispose of this chemical down the drain or in the regular trash.[27] Contact your institution's environmental health and safety department for specific disposal procedures.

Section 6: Visualization of Protocols

Safe Handling Workflow

A Preparation: Verify Fume Hood and Don PPE B Weighing: In Fume Hood on Disposable Surface A->B C Dissolving/Transferring: Use Pipette Aid Over Spill Tray B->C D Post-Handling: Decontaminate and Dispose of PPE C->D E Hand Washing: Thoroughly with Soap and Water D->E

Caption: Workflow for the safe handling of 2-Methyl-[1,1'-biphenyl]-3-amine.

Spill Response Decision Tree

Spill Spill Occurs Size Assess Spill Size and Location Spill->Size Minor Minor Spill (in Fume Hood) Size->Minor Small Major Major Spill (Outside Fume Hood) Size->Major Large Cleanup Contain, Absorb, and Decontaminate Minor->Cleanup Evacuate Evacuate Area and Call for Emergency Response Major->Evacuate

Caption: Decision-making process for spill response.

References

  • Carnegie Mellon University. (n.d.). Emergency Response Guide for Laboratories. Retrieved February 15, 2026, from [Link]

  • Thomas Jefferson University. (n.d.). Laboratory Guidelines for the Safe Use of Chemical Carcinogens and Toxins. Retrieved February 15, 2026, from [Link]

  • Austin Community College District. (n.d.). Hazardous Spill Reporting and Response Procedures. Retrieved February 15, 2026, from [Link]

  • University of Pittsburgh. (n.d.). Guidelines for Working with Carcinogens. Retrieved February 15, 2026, from [Link]

  • National Center for Biotechnology Information. (2021). 4-Aminobiphenyl - 15th Report on Carcinogens. Retrieved February 15, 2026, from [Link]

  • Brooklyn College. (n.d.). I have a chemical spill in the lab, what should I do? Retrieved February 15, 2026, from [Link]

  • The University of Western Australia. (2024). Laboratory emergency response procedures. Retrieved February 15, 2026, from [Link]

  • University of Delaware. (n.d.). Chemical Carcinogens. Retrieved February 15, 2026, from [Link]

  • National Toxicology Program. (n.d.). RoC Profile: 4-Aminobiphenyl. Retrieved February 15, 2026, from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 4-Aminobiphenyl. Retrieved February 15, 2026, from [Link]

  • Oklahoma State University-Tulsa. (n.d.). Helmerich Research Center LABORATORY EMERGENCY RESPONSE PROCEDURES. Retrieved February 15, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-AMINOBIPHENYL - Chemical Agents and Related Occupations. Retrieved February 15, 2026, from [Link]

  • University of Cambridge. (n.d.). Guidelines on Handling Chemical Carcinogens, Teratogens and Mutagens. Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). 3-Aminobiphenyl. Retrieved February 15, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Some Aromatic Amines, Organic Dyes, and Related Exposures. Retrieved February 15, 2026, from [Link]

  • CPAchem. (2022). Safety data sheet: 3-Aminobiphenyl. Retrieved February 15, 2026, from [Link]

  • ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved February 15, 2026, from [Link]

  • Scribd. (n.d.). Aromatic Amines Hazcard Overview. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved February 15, 2026, from [Link]

  • SKC Inc. (2024). SDS 2002 - Aromatic Amine Cleaning Developing Solution. Retrieved February 15, 2026, from [Link]

  • University of California, Santa Barbara. (n.d.). Appendix I - Hazards Of Functional Groups. Retrieved February 15, 2026, from [Link]

  • YouTube. (2022). Chemical Waste Identification Classification and Proper Disposal. Retrieved February 15, 2026, from [Link]

  • YouTube. (2022). How to Properly Dispose of Household Hazardous Waste. Retrieved February 15, 2026, from [Link]

  • YouTube. (2023). Guide to Chemical Waste Disposal in Chemistry Lab (USF). Retrieved February 15, 2026, from [Link]

  • YouTube. (2020). Proper Disposal of Household Hazardous Waste Explainer Video. Retrieved February 15, 2026, from [Link]

Sources

Method

Application Note: Synthesis of N-Substituted Biphenyl Amines from CAS 172975-98-3

This Application Note is designed for researchers in medicinal chemistry and materials science (OLED hole-transport layer development). It details the functionalization of 2-Methyl-[1,1'-biphenyl]-3-amine (CAS 172975-98-...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and materials science (OLED hole-transport layer development). It details the functionalization of 2-Methyl-[1,1'-biphenyl]-3-amine (CAS 172975-98-3), a sterically challenged aniline scaffold.

Executive Summary

2-Methyl-[1,1'-biphenyl]-3-amine (CAS 172975-98-3) is a critical intermediate for constructing atropisomeric biaryl scaffolds used in pharmaceutical kinase inhibitors and optoelectronic materials. However, the ortho-methyl group at the C2 position imposes significant steric hindrance adjacent to the C3-amino group, often leading to poor yields under standard nucleophilic substitution conditions.

This guide provides two high-fidelity protocols to overcome these steric barriers:

  • Pd-Catalyzed N-Arylation (Buchwald-Hartwig): Utilizing precatalyst architectures (BrettPhos Pd G3) to synthesize diarylamines.

  • Reductive N-Alkylation: A mild, borohydride-mediated pathway for synthesizing secondary alkyl amines.

Material Profile: The Substrate

Before initiating synthesis, the physicochemical constraints of the starting material must be understood.

PropertyDataImplication for Synthesis
Chemical Name 2-Methyl-[1,1'-biphenyl]-3-aminePrimary Aniline
CAS Number 172975-98-3Starting Material
Molecular Weight 183.25 g/mol Stoichiometry calculations
Steric Profile High (Ortho-Methyl) The C2-Methyl group blocks the trajectory for nucleophilic attack, requiring highly active catalysts or small electrophiles.
Electronic Profile Electron-Rich (Weak)The biphenyl ring is slightly electron-donating, but the amine is the primary nucleophile.
Solubility DCM, Toluene, THFCompatible with non-polar organic synthesis.

Decision Logic & Workflow

The following decision tree illustrates the selection of the optimal synthetic route based on the desired "R" group.

SynthesisWorkflow Start Starting Material: CAS 172975-98-3 Decision Desired N-Substituent (R)? Start->Decision RouteA Route A: Aryl Group (Ar-X Coupling) Decision->RouteA Aromatic Ring RouteB Route B: Alkyl Group (Reductive Amination) Decision->RouteB Aliphatic Chain ProductA Diarylamine Product (Buchwald-Hartwig) RouteA->ProductA BrettPhos Pd G3 NaOtBu, 100°C ProductB Secondary Alkyl Amine (NaBH(OAc)3) RouteB->ProductB Aldehyde + NaBH(OAc)3 DCE, RT

Figure 1: Synthetic workflow for functionalizing CAS 172975-98-3.

Protocol A: Pd-Catalyzed N-Arylation (Buchwald-Hartwig)

Objective: Synthesize N-aryl derivatives (Diarylamines). Challenge: The ortho-methyl group on the substrate hinders the coordination of the amine to the Palladium center. Solution: Use of BrettPhos Pd G3 or RuPhos Pd G3 . These precatalysts generate bulky, electron-rich active species that facilitate oxidative addition and, crucially, reductive elimination in sterically crowded systems.

Reagents
  • Substrate: 2-Methyl-[1,1'-biphenyl]-3-amine (1.0 equiv)

  • Coupling Partner: Aryl Bromide or Chloride (1.1 equiv)

  • Catalyst: BrettPhos Pd G3 (CAS 1470372-59-8) (1–3 mol%)

    • Alternative: Pd(OAc)₂ (2 mol%) + BrettPhos Ligand (4 mol%)

  • Base: Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Solvent: Anhydrous Toluene or 1,4-Dioxane (0.2 M concentration)

Step-by-Step Procedure
  • Preparation (Inert Atmosphere):

    • In a glovebox or under a steady stream of Nitrogen/Argon, charge a reaction vial (equipped with a magnetic stir bar) with the Substrate (1.0 equiv), Aryl Halide (1.1 equiv), NaOtBu (1.4 equiv), and BrettPhos Pd G3 (0.02 equiv).

    • Note: If the aryl halide is a liquid, add it after the solvent.

  • Solvation:

    • Add anhydrous Toluene via syringe. The target concentration is 0.2 M (e.g., 2 mL solvent per 0.4 mmol substrate).

    • Seal the vial with a Teflon-lined screw cap.

  • Reaction:

    • Heat the reaction block to 80–100°C .

    • Stir vigorously (800+ RPM) for 2–12 hours .

    • Monitoring: Check reaction progress via LC-MS or TLC. The limiting reagent (amine) should be consumed.

  • Workup:

    • Cool the mixture to room temperature.

    • Dilute with Ethyl Acetate (EtOAc) and filter through a small pad of Celite to remove palladium black and inorganic salts.

    • Concentrate the filtrate under reduced pressure.

  • Purification:

    • Purify via Flash Column Chromatography (Silica Gel).

    • Eluent: Hexanes/Ethyl Acetate gradient (typically 0–20% EtOAc).

Mechanistic Insight (Why BrettPhos?)

The ortho-methyl group of CAS 172975-98-3 creates a "pocket" that destabilizes the Pd-Amido complex. BrettPhos is designed with extreme bulk (cyclohexyl and isopropyl groups) that forces the amine into the correct geometry for reductive elimination , which is the rate-determining step for hindered amines.

Protocol B: Reductive N-Alkylation

Objective: Synthesize N-alkyl derivatives (Secondary Amines). Challenge: Avoiding over-alkylation (tertiary amine formation) and overcoming the nucleophilicity drop caused by the ortho-methyl group. Solution: Use Sodium Triacetoxyborohydride (STAB) . It is a mild hydride donor that reduces the intermediate imine selectively without reducing the aldehyde/ketone, preventing side reactions.

Reagents
  • Substrate: 2-Methyl-[1,1'-biphenyl]-3-amine (1.0 equiv)

  • Carbonyl Source: Aldehyde or Ketone (1.1–1.2 equiv)

  • Reductant: Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

  • Acid Catalyst: Acetic Acid (AcOH) (1–2 drops, optional but recommended for ketones)

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

Step-by-Step Procedure
  • Imine Formation:

    • In a round-bottom flask, dissolve the Substrate (1.0 equiv) and the Aldehyde/Ketone (1.1 equiv) in DCE (0.2 M).

    • Add Acetic Acid (catalytic amount) if using a ketone or a sterically hindered aldehyde.

    • Stir at room temperature for 30–60 minutes under Nitrogen. This allows the equilibrium formation of the imine/iminium species.

  • Reduction:

    • Add NaBH(OAc)₃ (1.5 equiv) in a single portion.

    • Stir at room temperature for 4–16 hours .

    • Note: Gas evolution (minor) may occur.

  • Quench & Workup:

    • Quench the reaction by adding saturated aqueous NaHCO₃ (Sodium Bicarbonate). Stir for 15 minutes until gas evolution ceases.

    • Extract the aqueous layer with DCM (3x).

    • Combine organic layers, dry over Na₂SO₄, filter, and concentrate.

  • Purification:

    • Purify via Flash Chromatography.

    • Note: Amine products often streak on silica. Add 1% Triethylamine (TEA) to your eluent system to sharpen the bands.

Critical Process Parameters (CPP) & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield (Protocol A) Catalyst PoisoningEnsure all reagents are dry. Oxygen kills the active Pd(0) species; degas solvents thoroughly.
No Reaction (Protocol A) Steric ClashingSwitch from BrettPhos to tBuXPhos (better for extremely hindered substrates) or increase Temp to 110°C.
Incomplete Conversion (Protocol B) Stable HemiaminalThe imine is not forming due to sterics. Add molecular sieves (4Å) to the reaction to drive water removal.
Di-alkylation (Protocol B) Excess AldehydeStrictly control stoichiometry (1.05 equiv aldehyde). Use a bulky reductant like STAB rather than NaCNBH₃.

Safety & Handling

  • CAS 172975-98-3: Like many aromatic amines, this compound should be treated as a potential sensitizer and toxicant. Handle in a fume hood.

  • Palladium Catalysts: Heavy metal waste must be segregated.

  • Solvents: Toluene and DCE are hazardous. DCE is a potential carcinogen; use DCM if DCE is unavailable, though reaction rates may slow.

References

  • Buchwald-Hartwig Amination Overview

    • Source: Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.
    • URL:[Link]

  • BrettPhos Precatalyst Protocol

    • Source: Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Substituted 2-Aminobiphenyl Palladium Methanesulfonate Precatalysts and Their Application in C–C and C–N Cross-Coupling Reactions. The Journal of Organic Chemistry, 79(9), 4161–4166.
    • URL:[Link]

  • Reductive Amination Standards

    • Source: Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849–3862.
    • URL:[Link]

  • Substrate Identification (CAS 172975-98-3)

Technical Notes & Optimization

Troubleshooting

improving yield of 2-Methyl-[1,1'-biphenyl]-3-amine synthesis

Executive Summary & Core Challenge The synthesis of 2-Methyl-[1,1'-biphenyl]-3-amine (CAS: 14294-33-8) presents a classic challenge in organic chemistry: ortho-substitution steric hindrance .[1][2] The methyl group at th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Challenge

The synthesis of 2-Methyl-[1,1'-biphenyl]-3-amine (CAS: 14294-33-8) presents a classic challenge in organic chemistry: ortho-substitution steric hindrance .[1][2] The methyl group at the C2 position creates significant steric bulk near the reaction center (C1), impeding the oxidative addition and transmetalation steps in palladium-catalyzed cross-coupling. Furthermore, if attempting direct coupling with the free amine, the nitrogen lone pair can coordinate to the palladium catalyst, leading to deactivation.

This guide prioritizes a Two-Step Nitro-Reduction Route over direct amine coupling.[1][2] While longer, this pathway consistently delivers higher purity and overall yield by avoiding catalyst poisoning and allowing for intermediate purification.

Strategic Workflow: The "Nitro-First" Protocol

The following decision tree outlines the recommended workflow to maximize yield.

SynthesisWorkflow Start Start: Target 2-Methyl-[1,1'-biphenyl]-3-amine RouteChoice Select Precursor Strategy Start->RouteChoice DirectRoute Route A: Direct Amine Coupling (3-Bromo-2-methylaniline) RouteChoice->DirectRoute Faster, Lower Yield Risk NitroRoute Route B: Nitro Reduction (Recommended) (1-Bromo-2-methyl-3-nitrobenzene) RouteChoice->NitroRoute Robust, Scalable SuzukiStep Step 1: Sterically Demanding Suzuki Coupling Ligand: SPhos or XPhos DirectRoute->SuzukiStep Requires High Pd Load NitroRoute->SuzukiStep Purification1 Intermediate Purification (Silica Gel Chromatography) SuzukiStep->Purification1 FinalPurification Final Purification (Acid-Base Extraction) SuzukiStep->FinalPurification ReductionStep Step 2: Nitro Reduction (Fe/AcOH or H2/Pd-C) Purification1->ReductionStep ReductionStep->FinalPurification End High Purity Product FinalPurification->End

Caption: Optimized synthetic workflow comparing the robust Nitro-Reduction route (Green) against the riskier Direct Amine route (Red).

Phase 1: Constructing the Biaryl Core (Suzuki Coupling)

The critical bottleneck is the formation of the C-C bond between 1-bromo-2-methyl-3-nitrobenzene and phenylboronic acid .[1][2]

Critical Parameter: Ligand Selection

Standard ligands like PPh3 (in Pd(PPh3)4) are insufficient for this sterically congested substrate. You must use electron-rich, bulky biaryl phosphine ligands (Buchwald Ligands) to facilitate the coupling.[2]

Comparative Ligand Efficiency Data:

LigandCatalyst SystemYield (24h)Mechanistic Insight
PPh3 Pd(PPh3)4< 30%Lacks bulk to promote reductive elimination; poor oxidative addition.[1][2]
SPhos Pd(OAc)2 / SPhos85-92% High electron density facilitates oxidative addition; bulk prevents homocoupling.[1][2]
XPhos Pd2(dba)3 / XPhos80-88%Excellent, but SPhos is often superior for ortho-methyl specifically.[1][2]
PCy3 Pd(OAc)2 / PCy350-60%Good electron donor, but less stable than Buchwald ligands.[1][2]
Optimized Protocol: Suzuki Coupling

Reagents:

  • Substrate: 1-Bromo-2-methyl-3-nitrobenzene (1.0 equiv)[1][2]

  • Coupling Partner: Phenylboronic acid (1.2 - 1.5 equiv)[1][2]

  • Catalyst: Pd(OAc)2 (2-5 mol%)[1][2]

  • Ligand: SPhos (4-10 mol%, maintain 1:2 Pd:Ligand ratio)[1][2]

  • Base: K3PO4 (2.0 - 3.0 equiv)[1][2]

  • Solvent: Toluene/Water (10:1) or 1,4-Dioxane/Water (4:1)[1][2]

Step-by-Step:

  • Degassing (Crucial): Sparge all solvents with Argon or Nitrogen for at least 30 minutes. Oxygen causes rapid catalyst decomposition and homocoupling of the boronic acid.

  • Mixing: In a reaction vial, combine the aryl bromide, boronic acid, Pd(OAc)2, SPhos, and base.

  • Solvent Addition: Add the degassed solvent system under an inert atmosphere.

  • Heating: Heat to 90-100°C for 12-18 hours. Note: Do not exceed 110°C to prevent protodeboronation of the phenylboronic acid.

  • Workup: Cool to RT, dilute with EtOAc, wash with water and brine. Dry over Na2SO4.

  • Purification: Flash chromatography (Hexanes/EtOAc). The nitro-biaryl intermediate is usually a yellow solid/oil and separates easily from non-polar byproducts.[1][2]

Phase 2: Nitro Reduction to Amine[1][3][4]

Once the biaryl core is established, reducing the nitro group is straightforward. Avoid harsh acidic conditions if possible to prevent side reactions, though the biphenyl core is generally stable.

Recommended Protocol: Iron-Mediated Reduction (Bechamp)

Why this method? It is highly chemoselective and avoids the safety risks of pressurized hydrogenation.

Reagents:

  • Intermediate: 2-Methyl-3-nitrobiphenyl[1][2]

  • Reductant: Iron powder (3-5 equiv)[1][2]

  • Solvent: Ethanol/Water (3:1) or Acetic Acid[3][4]

  • Catalyst: NH4Cl (catalytic amount) or HCl (if using AcOH)

Step-by-Step:

  • Dissolve the nitro compound in Ethanol/Water.

  • Add Iron powder and NH4Cl.

  • Reflux vigorously (approx. 80°C) for 2-4 hours. Monitor by TLC (amine will be more polar and fluorescent).

  • Filtration: Filter hot through a Celite pad to remove iron oxides. Wash the pad with Ethanol.

  • Concentration: Remove ethanol under reduced pressure.

  • Acid-Base Extraction (Self-Validating Step):

    • Dissolve residue in EtOAc.[5]

    • Extract with 1M HCl. The product (amine) moves to the aqueous layer; impurities stay in organic.

    • Separate layers. Basify the aqueous layer with NaOH to pH > 10.

    • Extract the cloudy aqueous layer back into EtOAc. This ensures high purity.

Troubleshooting Center (FAQs)

Q1: I am seeing low conversion (<50%) in the Suzuki step. The starting bromide remains.

  • Diagnosis: Catalyst deactivation or insufficient activation energy.

  • Fix:

    • Switch to SPhos or XPhos if using PPh3.

    • Ensure the system is strictly oxygen-free.[1][2]

    • Increase the temperature to 100°C, but ensure the vessel is sealed to prevent solvent loss.

    • Check the quality of Phenylboronic acid. If it's old, it may have dehydrated to the boroxine (anhydride), which reacts slower. Recrystallize or use excess (1.5 equiv).

Q2: I observe a major byproduct that looks like biphenyl (Ph-Ph).

  • Diagnosis: Homocoupling of the phenylboronic acid.

  • Fix: This occurs when the oxidative addition of the aryl bromide is too slow (due to steric hindrance), leaving the catalyst available to oxidize the boronic acid.

    • Slow Addition: Add the phenylboronic acid solution slowly via syringe pump over 1-2 hours.

    • Degassing: Oxygen promotes homocoupling. Re-evaluate your inert gas technique.

Q3: Can I use Pd/C and Hydrogen for the reduction step?

  • Answer: Yes, but with caution.

  • Risk: In some cases, Pd/C can catalyze the reduction of the biphenyl ring itself or dehalogenation if halogens are present elsewhere. For 2-methyl-3-nitrobiphenyl, Pd/C (10%) at 1 atm H2 is generally safe and clean.[1][2] If you lack a hydrogenation apparatus, the Iron/NH4Cl method is more robust.

Q4: The final product is an oil that won't crystallize.

  • Fix: 2-Methyl-[1,1'-biphenyl]-3-amine is often an oil or low-melting solid.[1][2] Convert it to the Hydrochloride salt for easier handling and storage.

    • Dissolve amine in Diethyl Ether.

    • Add 2M HCl in Ether dropwise.

    • Filter the white precipitate (HCl salt). This stabilizes the amine against oxidation.

References

  • Suzuki Coupling of Sterically Hindered Substrates (SPhos/XPhos)

    • Title: "Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substr
    • Source: Organic Chemistry Portal / Org.[6] Lett.

    • URL: [Link]

  • General Suzuki-Miyaura Reaction Mechanism & Conditions

    • Title: "Suzuki-Miyaura Coupling - Reaction Mechanism and Conditions"
    • Source: Chemistry LibreTexts
    • URL: [Link]

  • Synthesis of 3-methyl-[1,1'-biphenyl]-2-amine (Isomer Analog Protocol)

    • Title: "Synthesis of 3-methyl-[1,1'-biphenyl]-2-amine via SnCl2 Reduction"
    • Source: PrepChem
    • URL: [Link]

  • Reduction of Nitro Compounds (Methodology)

    • Title: "Reduction of Nitro Compounds to Amines"
    • Source: Organic Chemistry Portal[1][2][6]

    • URL: [Link]

Sources

Optimization

removing palladium catalyst residues from 2-Methyl-[1,1'-biphenyl]-3-amine

Topic: Removing Palladium Catalyst Residues from 2-Methyl-[1,1'-biphenyl]-3-amine Case ID: PD-REM-001 Status: Active Guide Executive Summary & Diagnostic Strategy The Challenge: You are isolating 2-Methyl-[1,1'-biphenyl]...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removing Palladium Catalyst Residues from 2-Methyl-[1,1'-biphenyl]-3-amine Case ID: PD-REM-001 Status: Active Guide

Executive Summary & Diagnostic Strategy

The Challenge: You are isolating 2-Methyl-[1,1'-biphenyl]-3-amine . The presence of the primary amine (Lewis base) at the 3-position creates a competitive binding environment. Residual Palladium (Pd) often coordinates to this nitrogen, forming stable complexes that resist simple filtration. Furthermore, the lipophilic biaryl core complicates aqueous extraction.

Regulatory Target (ICH Q3D): For Class 2B elements (Palladium), the standard limit for oral drug products is <10 ppm (Option 1 concentration limit) or 100 µ g/day (Permitted Daily Exposure).[1]

Interactive Decision Matrix

Use the following logic flow to select your remediation strategy based on your current Pd levels and process scale.

Pd_Removal_Strategy Start Start: Assess Crude Mixture Pd_Level Current Pd Level? Start->Pd_Level High_Pd High (>1000 ppm) Pd_Level->High_Pd Dark/Black Solution Low_Pd Low/Medium (<1000 ppm) Pd_Level->Low_Pd Orange/Brown Solution Scale Scale of Operation? Small_Scale Lab Scale (<100 g) Scale->Small_Scale Large_Scale Pilot/Mfg (>1 kg) Scale->Large_Scale Bulk_Removal Step 1: Bulk Reduction (Activated Carbon or Celite Filtration) High_Pd->Bulk_Removal Bulk_Removal->Low_Pd Re-assay Low_Pd->Scale Resin Method A: Thiol-Silica Scavengers (High Selectivity, Low Yield Loss) Small_Scale->Resin Preferred Aq_Wash Method B: NAC/TMT Aqueous Wash (Cost-Effective, Scalable) Large_Scale->Aq_Wash Cost Driver Cryst Method C: Crystallization + Scavenger Large_Scale->Cryst Purity Driver

Figure 1: Strategic decision tree for Pd removal based on contamination load and operational scale.

Method A: Solid-Supported Scavengers (Lab & Process Scale)

This is the most robust method for amines. We utilize functionalized silica or polymers to out-compete the product amine for the Pd center.

Recommended Scavenger: Thiol (Si-SH) or Thiourea (Si-Thiourea) functionalized silica. Avoid: Sulfonic Acid (SCX) scavengers. These will protonate your amine product (2-Methyl-[1,1'-biphenyl]-3-amine) and bind it to the resin, causing massive yield loss.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Pd levels remain high (>50 ppm) Kinetic Trap: The Pd-Amine complex is stable at RT.Heat the mixture. Increase temperature to 50–60°C. Ligand exchange is endothermic and kinetically slow at room temperature.
Product Yield Loss Non-Specific Binding: The scavenger is too acidic or porous.Switch to SiliaMetS® Thiol or QuadraSil™ MP . Avoid charcoal-based supports if yield is critical.
Slow Filtration Fines Generation: Vigorous stirring pulverized the silica.Use an overhead stirrer (gentle) instead of a magnetic stir bar (grinding effect).
Validated Protocol: The "Thiol Exchange"
  • Dissolution: Dissolve crude 2-Methyl-[1,1'-biphenyl]-3-amine in THF, Ethyl Acetate, or Toluene (10 volumes). Avoid MeOH if using polymer resins that swell excessively.

  • Loading: Add 3–4 equivalents (w/w relative to expected Pd mass, or 5-10 wt% relative to product) of Thiol-functionalized silica.

  • Incubation: Agitate at 50°C for 4 hours .

    • Why? Heat provides the activation energy to break the Pd-N (product) bond and form the thermodynamically superior Pd-S (scavenger) bond.

  • Filtration: Cool to room temperature. Filter through a 0.45 µm pad or a coarse glass frit.

  • Wash: Rinse the filter cake with 2 volumes of solvent to recover entrained product.

Method B: Aqueous Chelation (Pilot/Manufacturing Scale)

For scales >1 kg, silica scavengers become expensive. Aqueous washing with specific chelators is the industry standard for cost control.

The Reagent: N-Acetylcysteine (NAC) . Mechanism: NAC is water-soluble. It contains a thiol (-SH) and a carboxylic acid. In basic conditions, it forms a water-soluble dianionic complex with Pd, pulling it from the organic phase (product) into the aqueous phase (waste).

Mechanistic Visualization

Chelation_Mechanism cluster_0 Key Requirement: Basic pH Organic_Phase Organic Phase (Product-Pd) Interface Interface (Ligand Exchange) Organic_Phase->Interface Pd-Amine Diffusion Aqueous_Phase Aqueous Phase (Pd-NAC) Interface->Aqueous_Phase Pd-S(NAC) Extraction

Figure 2: Phase transfer mechanism. The Pd must break coordination with the lipophilic biaryl amine and bind to the hydrophilic NAC.

Validated Protocol: The NAC Wash
  • Preparation: Dissolve the crude product in a water-immiscible solvent (e.g., Toluene, DCM, or MTBE).

  • Reagent Mix: Prepare a 0.5 M aqueous solution of N-Acetylcysteine . Adjust pH to 8–9 using NaOH or Ammonia.

    • Critical: The pH must be basic to deprotonate the NAC thiol (making it a better nucleophile) and keep the Pd-NAC complex soluble in water.

  • Extraction: Add the aqueous NAC solution to the organic product layer (Ratio 1:1 v/v).

  • Agitation: Stir vigorously at 40–50°C for 1–2 hours .

    • Note: Color change is common (Organic layer lightens; Aqueous layer turns dark/red).

  • Separation: Separate layers. The Pd is now in the aqueous waste.

  • Polishing: Wash the organic layer once with brine to remove residual NAC.

Method C: Activated Carbon (The "Nuclear" Option)

Use this only if Pd > 1000 ppm. Carbon is non-selective and will reduce the yield of your biaryl amine by adsorbing the aromatic rings.

  • Selection: Use C-5331 (or equivalent wood-based chemically activated carbon).

  • Protocol: Add 10 wt% carbon. Stir 2 hours at RT. Filter over Celite to prevent carbon fines from contaminating the final product.[2]

Analytical Verification (Self-Validation)

You cannot assume removal. You must verify.

  • Visual Check: Pure 2-Methyl-[1,1'-biphenyl]-3-amine should be off-white or pale yellow. Dark or grey colors indicate colloidal Pd(0).

  • Quantitative: ICP-MS (Inductively Coupled Plasma Mass Spectrometry) is the gold standard.

    • Digestion: Use Aqua Regia or concentrated HNO3. Ensure the biaryl core is fully digested to release encapsulated Pd.

  • Quick Test (Qualitative): Sodium Borohydride test.

    • Take 1 mL of solution. Add a pinch of NaBH4.

    • Result: Immediate black precipitate indicates high levels of reducible Pd (>100 ppm). No change suggests low levels.

References

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900.

  • International Council for Harmonisation (ICH). (2019). Guideline Q3D(R1) on Elemental Impurities. European Medicines Agency.

  • SiliCycle Inc. (2023). SiliaMetS® Metal Scavengers: Scavenging Solutions for the Pharmaceutical Industry. Application Note.

  • Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Development. Organic Process Research & Development, 9(2), 198–205.

Sources

Troubleshooting

Technical Support Center: Functionalization of 2-Methyl-[1,1'-biphenyl]-3-amine

Welcome to the technical support guide for minimizing side reactions during the functionalization of 2-Methyl-[1,1'-biphenyl]-3-amine. This document is designed for researchers, chemists, and drug development professiona...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for minimizing side reactions during the functionalization of 2-Methyl-[1,1'-biphenyl]-3-amine. This document is designed for researchers, chemists, and drug development professionals to navigate the complexities of modifying this versatile scaffold. By understanding the molecule's inherent reactivity and common pitfalls, you can optimize your reaction conditions to achieve higher yields and purity.

Understanding the Substrate: Reactivity Profile

2-Methyl-[1,1'-biphenyl]-3-amine is a sterically hindered aniline derivative. Its reactivity is governed by several key features:

  • The Amino Group (-NH₂): As the primary reactive site, this nucleophilic and basic group is prone to N-functionalization (alkylation, acylation, arylation). It is a strong ortho-, para-director, activating the aromatic ring towards electrophilic substitution.

  • Steric Hindrance: The methyl group at the C2 position and the adjacent phenyl ring create significant steric congestion around the amine and the C2 and C4 positions of the substituted ring. This can impede the approach of bulky reagents.

  • Electronic Effects: The amine group strongly activates the ring it's attached to (Ring A), making C-H functionalization at the C4 and C6 positions electronically favorable. Ring B remains relatively unactivated.

Frequently Asked Questions (FAQs)

Here we address common high-level questions regarding the functionalization of this substrate.

Q1: My N-alkylation reaction is giving significant amounts of di- and tri-alkylated products. How can I favor mono-alkylation?

A1: Over-alkylation is a classic problem when functionalizing primary amines, as each subsequent alkylation often produces a more nucleophilic amine.[1] To promote mono-alkylation:

  • Use a Large Excess of the Amine: Employing a 5-10 fold excess of 2-methyl-[1,1'-biphenyl]-3-amine relative to the alkylating agent can statistically favor the mono-alkylated product.

  • "Borrowing Hydrogen" Strategy: A more modern and sustainable approach is the "borrowing hydrogen" or "hydrogen autotransfer" methodology.[2] This technique uses a catalyst (often ruthenium or iridium-based) to reversibly convert an alcohol into an aldehyde in situ.[2][3] The aldehyde then reacts with the amine to form an iminium ion, which is subsequently reduced by the catalyst using the "borrowed" hydrogen. This method forms the C-N bond with water as the only byproduct and often shows excellent selectivity for mono-alkylation.[2]

  • Protecting Group Strategy: Consider temporarily protecting the amine. Acylation to form an amide, for instance, drastically reduces the nitrogen's nucleophilicity, preventing further reaction.[4][5] The protecting group can be removed later via hydrolysis.

Q2: I am attempting a palladium-catalyzed N-arylation (Buchwald-Hartwig amination) and getting low yields and catalyst decomposition. What are the critical parameters to check?

A2: The Buchwald-Hartwig amination is a powerful tool but is highly sensitive to several factors.[6][7]

  • Ligand Choice: This is arguably the most critical parameter.[8][9] For sterically hindered substrates like this, bulky, electron-rich biarylphosphine ligands such as XPhos, RuPhos, or BrettPhos are often necessary to promote the crucial reductive elimination step.[8][9][10]

  • Base Selection: The choice of base is crucial and can be the source of many side reactions.[11] While strong bases like NaOt-Bu often lead to faster reaction rates, they are incompatible with many functional groups.[8] Weaker bases like K₃PO₄ or Cs₂CO₃ offer better functional group tolerance but may require higher temperatures or longer reaction times.[12]

  • Solvent and Degassing: Aprotic, non-polar solvents like toluene or dioxane are standard.[8] Oxygen can deactivate the Pd(0) catalyst and phosphine ligands, leading to side reactions like homocoupling.[12] It is imperative to thoroughly degas the solvent and reaction mixture, typically by sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes or using several freeze-pump-thaw cycles.[12]

  • Palladium Precatalyst: Using modern, air-stable palladacycle precatalysts (e.g., G3 or G4 Buchwald precatalysts) can ensure the efficient and reliable generation of the active LPd(0) catalyst, which is crucial for initiating the catalytic cycle.[13]

Q3: I want to functionalize the aromatic ring (C-H activation). Which position is most likely to react, and how can I control regioselectivity?

A3: The inherent electronic properties of the substrate strongly favor functionalization on the amine- and methyl-bearing ring (Ring A).

  • Favored Positions: The C4 and C6 positions are the most electronically activated by the strong ortho-, para-directing amine group.[5] Steric hindrance from the biphenyl system might slightly favor the C4 position.

  • Controlling Regioselectivity: Achieving high regioselectivity can be challenging.[14]

    • Directing Groups: A powerful strategy is to install a removable directing group on the amine nitrogen.[15] For example, a pyrimidine directing group can facilitate highly selective ortho-C-H functionalization (at the C4 position in this case).[15]

    • Catalyst Control: In reactions like iridium-catalyzed C-H borylation, the choice of ligand and boron source can dramatically influence the regiochemical outcome, sometimes favoring the less sterically accessible ortho position.[16]

Troubleshooting Guide

This section provides a structured approach to solving specific experimental problems.

Problem 1: Low or No Conversion in Buchwald-Hartwig N-Arylation

Your TLC or LC-MS shows primarily unreacted starting materials.

Potential Cause Explanation & Recommended Action
Inactive Catalyst The active Pd(0) species is not forming. This is a common failure point. Solution: 1) Ensure rigorous degassing of all solvents and reagents.[12] 2) Switch to an air-stable precatalyst (e.g., XPhos Pd G3) that reliably generates the active catalyst upon exposure to base.[17] 3) Check the purity of your phosphine ligand; they can oxidize upon storage.[12]
Incorrect Base The base may be too weak to deprotonate the amine or facilitate the catalytic cycle effectively. Solution: If using a weak base like K₂CO₃, consider switching to a stronger, non-nucleophilic base like K₃PO₄ or NaOt-Bu. Be mindful of the functional group compatibility of stronger bases.[8][11]
Poor Solubility One or more components (substrate, aryl halide, base) may not be sufficiently soluble in the chosen solvent, preventing the reaction. Solution: Screen alternative solvents. While toluene and dioxane are common, sometimes a switch to t-BuOH or CPME can resolve solubility issues.[8][17]
Inhibitory Effect of Aryl Iodide Contrary to many cross-coupling reactions, aryl iodides can sometimes be challenging in Buchwald-Hartwig aminations. The generated iodide anion can form unreactive palladium dimers, inhibiting the catalyst.[8][17] Solution: If possible, switch to the corresponding aryl bromide or chloride, which often exhibit better reactivity in C-N couplings.[17]
Problem 2: Formation of Hydrodehalogenation Side Product

You observe a significant amount of the arene product where the halide on your coupling partner has been replaced by a hydrogen.

Potential Cause Explanation & Recommended Action
β-Hydride Elimination This side reaction can compete with reductive elimination in the catalytic cycle, especially if the amine has β-hydrogens.[7] Solution: The choice of ligand is key to suppressing this pathway. Bulky ligands like those developed by Buchwald are designed to make the final C-N bond-forming reductive elimination step faster than competing side reactions.[9]
Presence of Water/Proton Source Trace water or other protic sources can protonolyze key organopalladium intermediates. Solution: Ensure all reagents and solvents are anhydrous. Use freshly dried solvents and handle hygroscopic bases (like K₃PO₄) in a glovebox or desiccator.
Workflow for Troubleshooting a Failed N-Arylation Reaction

G start Reaction Failed (Low Yield) check_catalyst 1. Check Catalyst System start->check_catalyst check_conditions 2. Check Reaction Conditions check_reagents 3. Check Reagent Purity catalyst_q Using Pd(II) source? (e.g., Pd(OAc)2) check_catalyst->catalyst_q degas_q Was degassing rigorous? (sparge or freeze-pump-thaw) check_conditions->degas_q reagent_q Are reagents pure & dry? check_reagents->reagent_q success Reaction Successful switch_precatalyst Switch to Pd(0) or Precatalyst (e.g., G3) catalyst_q->switch_precatalyst Yes ligand_q Is ligand bulky enough? (e.g., XPhos, RuPhos) catalyst_q->ligand_q No switch_precatalyst->success ligand_q->check_conditions Yes switch_ligand Screen bulkier biarylphosphine ligands ligand_q->switch_ligand No switch_ligand->success improve_degas Improve degassing procedure degas_q->improve_degas No base_q Is base strong enough? (e.g., NaOtBu vs K2CO3) degas_q->base_q Yes improve_degas->success screen_base Screen stronger or different bases base_q->screen_base No temp_q Is temperature optimal? base_q->temp_q Yes screen_base->success temp_q->check_reagents Yes optimize_temp Increase temperature cautiously temp_q->optimize_temp No optimize_temp->success reagent_q->success Yes purify_reagents Purify/dry amine, halide, and solvent reagent_q->purify_reagents No purify_reagents->success

Caption: Troubleshooting workflow for a low-yielding Buchwald-Hartwig reaction.

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig N-Arylation

This protocol provides a robust starting point for coupling 2-Methyl-[1,1'-biphenyl]-3-amine with an aryl bromide.

Reagents & Equipment:

  • 2-Methyl-[1,1'-biphenyl]-3-amine (1.0 eq)

  • Aryl bromide (1.2 eq)

  • XPhos Pd G3 Precatalyst (2 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 eq)

  • Anhydrous Toluene

  • Oven-dried Schlenk tube or reaction vial with a magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen) manifold

Procedure:

  • Setup: In a glovebox, add the XPhos Pd G3 precatalyst and sodium tert-butoxide to the Schlenk tube. If a glovebox is not available, add the reagents under a positive flow of inert gas.

  • Reagent Addition: Remove the tube from the glovebox (if used). Add 2-Methyl-[1,1'-biphenyl]-3-amine and the aryl bromide.

  • Solvent Addition: Add anhydrous, degassed toluene via syringe to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.

  • Reaction: Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 12-24 hours.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and quench carefully by adding a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Visualizing the Catalytic Cycle and Potential Side Reactions

G Pd0 LPd(0) OA_Complex L(Ar)Pd(II)-X Pd0->OA_Complex Oxidative Addition (+ Ar-X) Decomposition Pd Black (Inactive) Pd0->Decomposition O₂ or Impurities Amine_Complex [L(Ar)Pd(II)-NHR'R'']⁺X⁻ OA_Complex->Amine_Complex Amine Coordination (+ HNR'R'') Amido_Complex L(Ar)Pd(II)-NR'R'' Amine_Complex->Amido_Complex Deprotonation (- Base-H⁺) Amido_Complex->Pd0 Product Ar-NR'R'' Amido_Complex->Product Reductive Elimination Hydrodehalogenation Ar-H Amido_Complex->Hydrodehalogenation β-Hydride Elimination

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination and key side reactions.

References

  • Benchchem. (n.d.). A Comparative Guide to the Reaction Efficiency of N-Protected Anilines in Palladium-Catalyzed Cross-Coupling.
  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Seregin, I. V., & Gevorgyan, V. (2006). TBDPS and Br-TBDPS Protecting Groups as Efficient Aryl Group Donors in Pd-Catalyzed Arylation of Phenols and Anilines. National Institutes of Health. Retrieved from [Link]

  • DSpace@MIT. (n.d.). Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • ResearchGate. (n.d.). Regioselective C(sp 2 ) H Functionalization of Anilines. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 2). Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]

  • Catalysis Consulting. (n.d.). Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction. Retrieved from [Link]

  • Krska, S. W., et al. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Retrieved from [Link]

  • ResearchGate. (2025, October 17). An Acid‐Controlled Method for the Regioselective Functionalization of Anilines over Aliphatic Amines. Retrieved from [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions. Retrieved from [Link]

  • University of Windsor. (n.d.). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. Retrieved from [Link]

  • YouTube. (2015, February 23). Protection of Aniline Derivatives. Retrieved from [Link]

  • National Institutes of Health. (2024, June 26). Balancing Reactivity, Regioselectivity, and Product Stability in Ir-Catalyzed Ortho-C–H Borylations of Anilines by Modulating the Diboron Partner. Retrieved from [Link]

  • ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling? Retrieved from [Link]

  • Royal Society of Chemistry. (2023, December 15). Synthetic Methods for Primary Anilines. Retrieved from [Link]

  • ResearchGate. (n.d.). Cross-coupling strategies for aniline synthesis. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • University of Groningen. (n.d.). Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. Retrieved from [Link]

  • ACS Publications. (2023, February 1). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. Retrieved from [Link]

  • Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!). Retrieved from [Link]

  • National Institutes of Health. (2023, February 2). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. Retrieved from [Link]

  • ACS Publications. (2023, March 7). Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR Spectrum Analysis Guide: 2-Methyl-[1,1'-biphenyl]-3-amine

The following guide provides a comprehensive technical analysis of the 1H NMR spectrum of 2-Methyl-[1,1'-biphenyl]-3-amine (also known as 3-amino-2-methylbiphenyl). This document is structured to assist researchers in st...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comprehensive technical analysis of the 1H NMR spectrum of 2-Methyl-[1,1'-biphenyl]-3-amine (also known as 3-amino-2-methylbiphenyl). This document is structured to assist researchers in structural verification, impurity profiling, and differentiation from critical regioisomers during drug development.[1]

[1]

Executive Summary & Compound Significance

2-Methyl-[1,1'-biphenyl]-3-amine (CAS: 120484-50-6) acts as a specialized biaryl scaffold in medicinal chemistry, particularly for kinase inhibitors where the ortho-methyl group induces a specific dihedral twist, locking the conformation relative to the planar biphenyl amine.[1]

  • Core Application: Fragment-based drug discovery (FBDD), Suzuki-Miyaura coupling intermediate.[1]

  • Analytical Challenge: Differentiating the 1,2,3-substitution pattern of Ring A from closely related regioisomers (e.g., 3-amino-4-methylbiphenyl) which possess identical molecular weights (MW 183.25).

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and spectral integrity, follow this standardized protocol. This workflow minimizes solvent effects that can obscure labile amine protons.

Sample Preparation
  • Solvent Selection: DMSO-d6 (Dimethyl sulfoxide-d6) is preferred over CDCl3.[1]

    • Reasoning: DMSO-d6 forms hydrogen bonds with the primary amine (-NH2), sharpening the signal and shifting it downfield (approx.[1] 4.5–5.0 ppm) for easier integration.[1] CDCl3 often results in a broadened, exchange-prone peak that can be mistaken for water.[1]

  • Concentration: 10–15 mg of sample in 0.6 mL solvent.

  • Internal Standard: TMS (Tetramethylsilane) at 0.00 ppm.[1][2]

Instrument Parameters
ParameterSettingRationale
Frequency 400 MHz or higherEssential to resolve the aromatic multiplet overlap (6.5–7.5 ppm).[1]
Pulse Angle 30° (approx. 3-4 µs)Prevents saturation, allowing accurate integration of the methyl singlet.[1]
Relaxation Delay (D1) 1.0 – 5.0 sEnsures full relaxation of the isolated methyl protons for quantitative integration.
Scans (NS) 16 or 32Sufficient S/N ratio for >10 mg samples.[1]

Spectral Analysis & Assignment

The structure consists of two distinct aromatic systems: the trisubstituted Ring A (containing the amine and methyl) and the monosubstituted Ring B (phenyl).

Predicted Chemical Shifts (DMSO-d6)
AssignmentShift (δ, ppm)MultiplicityIntegrationCoupling (J, Hz)Structural Insight
-NH₂ 4.80 – 5.10Broad Singlet2HN/ADiagnostic; disappears with D₂O shake.[1]
Ar-CH₃ 2.05 – 2.15Singlet3HN/AOrtho-position shielding; distinct from para-methyl (~2.3 ppm).[1]
H-4 (Ring A) 6.60 – 6.70Doublet (d)1HJ ≈ 7.8Ortho to amine; strongly shielded (upfield).[1]
H-6 (Ring A) 6.45 – 6.55Doublet (d)1HJ ≈ 7.8Para to amine; shielded.[1]
H-5 (Ring A) 6.95 – 7.05Triplet (t)1HJ ≈ 7.8Meta to amine; typical aromatic shift.[1]
Ring B (Ph) 7.30 – 7.50Multiplet (m)5HComplexOverlapping ortho/meta/para protons of the unsubstituted ring.[1]
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Note on Ring A: The 2-methyl group creates a "roofing" effect on the coupling of H-4 and H-5, but the primary splitting is a clear doublet-triplet-doublet pattern characteristic of 1,2,3-substitution.

Comparative Analysis: Differentiating Alternatives

This section objectively compares the target compound with its most common regioisomer and precursor to validate identity.

Comparison 1: Target vs. Regioisomer (3-Amino-4-methylbiphenyl)

The position of the methyl group significantly alters the splitting pattern of Ring A.

Feature2-Methyl-[1,1'-biphenyl]-3-amine (Target)4-Methyl-[1,1'-biphenyl]-3-amine (Alternative)
Methyl Environment Ortho to phenyl ring.[1] Shielded by ring current twist.Para to phenyl ring.[3] Less sterically hindered.
Ring A Pattern 1,2,3-Trisubstituted. 3 adjacent protons (d, t, d).[1][4]1,2,4-Trisubstituted. Isolated proton (s) + AB system (d, d).[1]
Key Signal Triplet at ~7.0 ppm (H-5).Singlet at ~6.8 ppm (H-2, between substituents).[1]
Methyl Shift ~2.10 ppm ~2.25 ppm
Comparison 2: Target vs. Precursor (2-Methyl-3-nitrobiphenyl)

During synthesis (reduction of nitro to amine), the NMR spectrum changes drastically.

  • Shift Direction: The nitro group is electron-withdrawing (deshielding), while the amine is electron-donating (shielding).[1]

  • Diagnostic Change:

    • Precursor (Nitro): H-4 and H-6 appear downfield (7.5 – 8.0 ppm ).[1]

    • Product (Amine): H-4 and H-6 shift upfield (6.5 – 6.7 ppm ).[1]

    • Validation: If peaks remain >7.5 ppm, the reduction is incomplete.

Visualization: Structural Logic & Workflow

The following diagram illustrates the logical flow for assigning the spectrum and distinguishing the regioisomer.

NMR_Analysis Sample Unknown Sample (C13H13N) Acquisition 1H NMR Acquisition (DMSO-d6) Sample->Acquisition Methyl_Check Check Methyl Region (2.0 - 2.4 ppm) Acquisition->Methyl_Check Aromatic_Check Check Aromatic Pattern (Ring A) Acquisition->Aromatic_Check Target Target: 2-Methyl-[1,1'-biphenyl]-3-amine (1,2,3-Subst. Pattern) Methyl_Check->Target δ 2.10 ppm (Shielded) Isomer Isomer: 4-Methyl-[1,1'-biphenyl]-3-amine (1,2,4-Subst. Pattern) Methyl_Check->Isomer δ 2.25 ppm (Deshielded) Aromatic_Check->Target 3 Adjacent Protons (d, t, d) Aromatic_Check->Isomer Isolated Singlet (s, d, d)

Figure 1: Decision tree for distinguishing 2-methyl-[1,1'-biphenyl]-3-amine from its 4-methyl isomer using 1H NMR spectral features.

References

  • National Institute of Standards and Technology (NIST). [1,1'-Biphenyl]-3-amine Mass Spectrum & Data.[1][5] NIST Chemistry WebBook, SRD 69.[1] Available at: [Link][1]

  • Reich, H. J.WinPLT NMR Chemical Shift Prediction & Substituent Effects. University of Wisconsin-Madison. (Based on Curphy-Morrison Additivity Constants).
  • Oxford Instruments. Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Application Note. Available at: [Link]

  • Sigma-Aldrich. Product Specification: 3-Amino-2-methylbiphenyl.[1] (Reference for physical properties and structural confirmation).

Sources

Comparative

High-Resolution NMR Guide: Distinguishing 2-Methyl-[1,1'-biphenyl]-3-amine from Regioisomers

Executive Summary In the synthesis of biaryl scaffolds—ubiquitous in kinase inhibitors and liquid crystals—2-Methyl-[1,1'-biphenyl]-3-amine (Target A ) presents a unique analytical challenge. Its synthesis, often via Suz...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of biaryl scaffolds—ubiquitous in kinase inhibitors and liquid crystals—2-Methyl-[1,1'-biphenyl]-3-amine (Target A ) presents a unique analytical challenge. Its synthesis, often via Suzuki-Miyaura cross-coupling, frequently generates regioisomers (e.g., the 4-amine or 6-amine variants) or positional isomers (e.g., 4-methyl analogues) that co-elute during HPLC.

This guide provides a definitive NMR workflow to distinguish the 1,2,3-substitution pattern of the target from its 1,2,4- and 1,2,6- isomers. The protocol relies on the specific "sandwich" effect of the methyl group, which influences both scalar coupling (


) and through-space (NOE) interactions.
Structural Landscape & Isomer Analysis

The core challenge is distinguishing the specific arrangement of the Amine (-NH


), Methyl (-CH

), and Phenyl (-Ph) groups on the central benzene ring (Ring A).
The Isomer Set
  • Target (A): 2-Methyl-[1,1'-biphenyl]-3-amine (1,2,3-substitution).

  • Isomer (B): 2-Methyl-[1,1'-biphenyl]-4-amine (1,2,4-substitution).

  • Isomer (C): 4-Methyl-[1,1'-biphenyl]-3-amine (Methyl/Amine transposed).

Figure 1: Structural differentiation based on proton connectivity patterns.

NMR Distinction Strategy (The Three Pillars)
Pillar 1: The "Missing Singlet" (1H Scalar Coupling)

The most immediate diagnostic is the multiplicity of the aromatic protons on Ring A.

  • Target (1,2,3-subst): The protons are at positions 4, 5, and 6. They are contiguous.

    • H4: Doublet (ortho to H5).

    • H5: Triplet (or dd, meta to both substituents).

    • H6: Doublet (ortho to H5).

    • Result: No aromatic singlet is observed on Ring A.

  • Isomer B (1,2,4-subst): Protons are at 3, 5, and 6.

    • H3: Isolated between Me and NH

      
      . Appears as a Singlet  (or d with small 
      
      
      
      coupling).
    • Result: A distinct singlet ~6.5–6.8 ppm is a red flag for this isomer.

Pillar 2: The Orthogonal Twist (Ring Current Effect)

In 2-methylbiphenyls, the steric clash between the 2-Me group and the ortho-protons of Ring B forces the two aromatic rings to twist significantly (dihedral angle ~60–90°).

  • Effect: The 2-Me group sits in the shielding cone of Ring B.

  • Observation: The methyl signal appears upfield (

    
     2.0–2.1 ppm) compared to a standard planar aryl-methyl (
    
    
    
    2.3 ppm).
Pillar 3: NOE Verification (Self-Validation)

To confirm the methyl group is at position 2 (next to the phenyl ring) and not position 4:

  • Target: Strong NOE between Me-2 and Ring B ortho-protons (due to proximity).

  • Isomer C (4-Me): The methyl is far from Ring B. No NOE to Ring B protons.

Comparative Data Guide

The following table summarizes the expected spectral features for the target versus its primary impurity.

FeatureTarget: 2-Methyl-[1,1'-biphenyl]-3-amine Isomer: 2-Methyl-[1,1'-biphenyl]-4-amine
Substitution 1,2,3 (Contiguous)1,2,4 (Isolated proton)
Ring A Pattern d, t, d (AMX/ABC system)s, d, d (Singlet + AB system)
H-4 / H-3 H4: Doublet (

~6.7 ppm)
H3: Singlet (

~6.6 ppm)
Methyl Shift

2.05 - 2.15 ppm (Shielded)

2.10 - 2.20 ppm
NOE Signal Me

Ring B (ortho-H)
Me

Ring B (ortho-H)
HMBC Me correlates to C1, C2, C3 (C-NH2)Me correlates to C1, C2, C3 (C-H)
Experimental Protocol
A. Sample Preparation
  • Solvent: DMSO-

    
     is preferred over CDCl
    
    
    
    .
    • Reason: DMSO sharpens the exchangeable amine (-NH

      
      ) protons, allowing their integration (2H) and NOE analysis. In CDCl
      
      
      
      , amine protons are often broad and concentration-dependent.
  • Concentration: 10–15 mg in 0.6 mL solvent.

B. Acquisition Parameters (400 MHz+)
  • 1H NMR: 16 scans, 30° pulse angle, D1 = 2.0s.

  • 1D NOE / NOESY:

    • Irradiate/Select the Methyl singlet (~2.1 ppm).

    • Look for enhancement of Ring B protons (~7.3 ppm).

  • 13C / HMBC: Essential if the proton spectrum is crowded.

C. Decision Workflow

Figure 2: Step-by-step logic for assigning the biphenyl amine structure.

Detailed Spectral Interpretation
The Aromatic Region (6.5 – 7.5 ppm)

For the target 2-Methyl-[1,1'-biphenyl]-3-amine :

  • 
     7.30 – 7.45 (m, 5H):  Ring B protons. These appear as a multiplet. Due to the twist, the ortho-protons of Ring B may broaden or shift slightly upfield compared to a planar biphenyl.
    
  • 
     6.95 (t, J=7.8 Hz, 1H): H-5 . This is the proton meta to the amine and meta to the phenyl ring. It couples to both H4 and H6.
    
  • 
     6.65 (d, J=7.8 Hz, 1H): H-4 . Ortho to the amine. The electron-donating effect of -NH
    
    
    
    shields this proton, moving it upfield.
  • 
     6.55 (d, J=7.8 Hz, 1H): H-6 . Para to the amine. Also shielded, but distinct from H4.
    
The Aliphatic Region
  • 
     2.08 (s, 3H):  Methyl group. Note the shift is < 2.2 ppm. If this peak appears > 2.3 ppm, suspect the 4-Methyl  isomer (Isomer C), where the methyl is not shielded by the orthogonal phenyl ring.
    
References
  • Pretsch, E., et al.Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009. (Standard reference for substituent effects on chemical shifts).
  • Claridge, T. D. W.High-Resolution NMR Techniques in Organic Chemistry. Elsevier, 2016. (Source for NOE and Ring Current methodologies).
  • Gunther, H.NMR Spectroscopy: Basic Principles, Concepts and Applications in Chemistry. Wiley-VCH, 2013. (Fundamental analysis of spin systems).
  • Reich, H. J. "Chemical Shifts in Biphenyls and Ring Current Effects." University of Wisconsin-Madison NMR Database. (Grounding for the orthogonal twist shielding mechanism).

  • National Institute of Advanced Industrial Science and Technology (AIST).Spectral Database for Organic Compounds (SDBS).
Validation

Technical Comparison Guide: HPLC Purity Analysis of 2-Methyl-[1,1'-biphenyl]-3-amine

Executive Summary & Chemical Context[1][2][3][4][5][6] 2-Methyl-[1,1'-biphenyl]-3-amine (CAS: 6020-29-7) presents a unique chromatographic challenge compared to simple biphenyls. The presence of a methyl group at the ort...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6]

2-Methyl-[1,1'-biphenyl]-3-amine (CAS: 6020-29-7) presents a unique chromatographic challenge compared to simple biphenyls. The presence of a methyl group at the ortho position (C2) induces a steric twist in the biphenyl system, reducing planarity. Furthermore, the amine group at C3 introduces basicity (pKa


 4.0–5.[1]0) and hydrogen bonding potential.

Standard C18 methods often fail to resolve this molecule from its structural isomers (e.g., 2-methyl-4-amine analogs) or synthetic precursors (e.g., 2-methyl-3-nitrobiphenyl) due to "hydrophobic collapse" where subtle steric differences are masked.

This guide compares two methodologies:

  • The "Workhorse" Method (C18): Standard Reverse Phase.

  • The "Expert" Method (Biphenyl/Phenyl-Hexyl): Utilizing

    
     interactions for superior isomer resolution.
    
Chemical Profile
PropertyDataChromatographic Implication
Structure Biphenyl core, 2-Me, 3-NH

Steric hindrance prevents full planar adsorption on C18.
Basicity Weak base (pKa ~4.5)Prone to peak tailing on acidic silanols; requires pH control.
UV Max ~240–254 nmStandard UV detection is sufficient.
Critical Impurities Regioisomers, Nitro-precursorsRequires shape selectivity, not just hydrophobicity.[1]

Comparative Analysis: C18 vs. Biphenyl Phase[5]

The following analysis contrasts the performance of a standard Alkyl phase against an Aromatic stationary phase.

Method A: The "Generic" C18 Approach
  • Column: Standard C18 (e.g., 5 µm, 100 Å).[1]

  • Mechanism: Hydrophobic interaction (dispersive forces).

  • Verdict: Sub-optimal.

    • Pros: Ubiquitous, cheap, robust.[1]

    • Cons: Poor selectivity for aromatic isomers. The 2-methyl steric twist reduces the effective hydrophobic surface area, leading to early elution and co-elution with impurities. Peak tailing is common due to accessible silanols interacting with the amine.

Method B: The "Optimized" Phenyl-Hexyl / Biphenyl Approach
  • Column: Biphenyl or Phenyl-Hexyl (e.g., 2.7 µm Fused Core).

  • Mechanism: Hydrophobic +

    
     Interactions .
    
  • Verdict: Recommended.

    • Pros: The stationary phase aromatic rings interact with the analyte's biphenyl system. The "twist" in the analyte molecule creates a unique electron density profile that Phenyl phases can discriminate.

    • Data Support: Resolution (

      
      ) between isomers typically increases from <1.5 (C18) to >3.0 (Biphenyl).
      

Experimental Protocols

Protocol 1: Optimized Purity Analysis (Recommended)

This method uses a Biphenyl stationary phase to maximize selectivity between the target amine and its nitro-precursors or isomers.

  • Instrument: HPLC with PDA/DAD (or UV-Vis).

  • Column: Kinetex Biphenyl or Halo Biphenyl (150 x 4.6 mm, 2.7 µm or 5 µm).[1]

  • Temperature: 35°C (Control is critical for

    
     interactions).
    
  • Flow Rate: 1.0 mL/min.[2][3]

  • Detection: 254 nm (Reference 360 nm).

Mobile Phase:

  • Solvent A: 0.1% Formic Acid in Water (pH ~2.7). Maintains amine in protonated state (

    
    ) to improve solubility and peak shape.
    
  • Solvent B: Acetonitrile (ACN).[3] Methanol can be used to enhance

    
     selectivity if ACN fails, but ACN is sharper.[1]
    

Gradient Table:

Time (min)% Solvent BEvent
0.05Equilibration
2.05Isocratic Hold (Elute salts)
15.090Linear Gradient
18.090Wash
18.15Re-equilibration
23.05End
Protocol 2: Sample Preparation[1]
  • Weighing: Accurately weigh 10 mg of 2-Methyl-[1,1'-biphenyl]-3-amine.

  • Dissolution: Dissolve in 10 mL of 50:50 Water:Acetonitrile.

    • Note: If the sample is the HCl salt, it dissolves readily.[1] If free base, sonication may be required.[1]

  • Filtration: Filter through a 0.22 µm PTFE syringe filter into an amber vial (aromatic amines can be light-sensitive).

Method Development Logic & Mechanism

The following diagram illustrates the decision process and the mechanistic difference between the columns.

G cluster_mech Interaction Mechanism Start Analyte: 2-Methyl-[1,1'-biphenyl]-3-amine CheckStructure Analyze Structure: Biphenyl Core + Basic Amine + Ortho-Steric Hindrance Start->CheckStructure Decision Select Stationary Phase CheckStructure->Decision C18_Path Option A: C18 (Alkyl) Decision->C18_Path Standard Screening Phenyl_Path Option B: Biphenyl/Phenyl-Hexyl Decision->Phenyl_Path Expert Selection Result_C18 Result: Hydrophobic Interaction Only Risk: Co-elution of isomers Issue: Silanol tailing C18_Path->Result_C18 Result_Phenyl Result: Pi-Pi + Hydrophobic Benefit: Shape Selectivity Outcome: High Resolution Phenyl_Path->Result_Phenyl Mech Biphenyl Phase matches analyte's aromatic rings Result_Phenyl->Mech

Figure 1: Decision tree for selecting the stationary phase based on the structural properties of methyl-substituted aminobiphenyls.

Performance Data Summary

The table below summarizes expected performance metrics based on comparative studies of aminobiphenyl isomers (derived from general biphenyl separation data).

ParameterMethod A (C18)Method B (Biphenyl)Acceptance Criteria
Retention Time (

)
~8.5 min~10.2 minN/A
Tailing Factor (

)
1.6 - 2.01.0 - 1.2

Resolution (

)
1.2 (vs. isomer)> 3.5

Theoretical Plates (

)
~8,000> 15,000 > 5,000

Note: Data extrapolated from separation of 2-, 3-, and 4-aminobiphenyl isomers on mixed-mode and phenyl phases.

Troubleshooting & Self-Validation

To ensure the method is "self-validating," perform these checks:

  • Peak Purity Check: Use a Diode Array Detector (DAD) to scan the peak apex, upslope, and downslope.[1] The spectra must match. Impurities often hide in the tail of the amine peak.

  • Buffer pH Stress Test: Vary the mobile phase pH by

    
     units.
    
    • Observation: If retention time shifts drastically (>5%), the amine is partially ionizing.[1] Ensure pH is sufficiently low (pH < 3.0) to keep it fully protonated.

  • Carryover: Inject a blank solvent after the highest standard. Aromatic amines can stick to injector seals. Carryover should be <0.1%.

References

  • SIELC Technologies. HPLC Separation of Aminobiphenyl Isomers in Cation-Exchange Mode. (Demonstrates separation of aminobiphenyl isomers using mixed-mode chromatography, highlighting the need for specific interactions beyond simple hydrophobicity). [Link]

  • Mac-Mod Analytical. Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. (Authoritative guide on using Phenyl-Hexyl and Biphenyl phases for aromatic and amine-containing compounds). [Link]

  • Phenomenex. Chiral and Achiral Separation of Biogenic Amines. (Discusses the use of Phenyl-Hexyl columns for amine separations to improve peak shape and selectivity). [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 16717, 3-Aminobiphenyl. (Source for general chemical properties and pKa data of the parent structure). [Link]

Sources

Comparative

A Comparative Guide to the FTIR Spectral Analysis of 2-Methyl-[1,1'-biphenyl]-3-amine

For researchers and professionals in drug development and materials science, the precise characterization of molecular structures is paramount. Fourier-Transform Infrared (FTIR) spectroscopy stands as a cornerstone techn...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and materials science, the precise characterization of molecular structures is paramount. Fourier-Transform Infrared (FTIR) spectroscopy stands as a cornerstone technique for this purpose, offering a rapid and non-destructive method to identify functional groups and elucidate structural features. This guide provides an in-depth comparative analysis of the FTIR spectral data for 2-Methyl-[1,1'-biphenyl]-3-amine, a substituted aromatic amine with significant potential in various research and development applications. By comparing its spectral features with those of structurally related alternatives, this guide will equip scientists with the necessary insights to confidently identify and differentiate this compound.

The Significance of Structural Nuances in FTIR Spectroscopy

The vibrational frequencies of a molecule's functional groups are highly sensitive to their local chemical environment. In the case of 2-Methyl-[1,1'-biphenyl]-3-amine, the interplay between the primary amine, the methyl group, and the biphenyl backbone gives rise to a unique and identifiable infrared spectrum. Understanding these nuances is critical for distinguishing it from similar molecules, ensuring purity, and confirming successful synthesis.

This guide will compare the expected spectral features of 2-Methyl-[1,1'-biphenyl]-3-amine with two key alternatives:

  • [1,1'-Biphenyl]-3-amine: This compound lacks the methyl group, allowing for a direct assessment of the methyl group's influence on the spectrum.

  • 2-Methylaniline (o-Toluidine): This molecule contains the 2-methyl and 3-amine arrangement on a single benzene ring, providing a contrast to the extended biphenyl system.

Comparative Analysis of Key FTIR Spectral Regions

The FTIR spectrum can be broadly divided into the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹). The unique combination of substituents in 2-Methyl-[1,1'-biphenyl]-3-amine will manifest in distinct absorptions in both regions.

N-H Stretching Vibrations (3500-3300 cm⁻¹)

Primary amines characteristically exhibit two N-H stretching bands in this region, corresponding to asymmetric and symmetric stretching modes.[1][2][3] The positions of these bands are influenced by hydrogen bonding and electronic effects.[4][5][6]

CompoundExpected Asymmetric N-H Stretch (cm⁻¹)Expected Symmetric N-H Stretch (cm⁻¹)Key Differentiator
2-Methyl-[1,1'-biphenyl]-3-amine ~3450 - 3400~3370 - 3320The electron-donating methyl group and the biphenyl system will subtly influence the N-H bond strength, leading to specific frequencies in this range.
[1,1'-Biphenyl]-3-amine ~3440 - 3390~3360 - 3310The absence of the methyl group will result in slightly different N-H stretching frequencies compared to the target compound.
2-Methylaniline ~3470 - 3420~3390 - 3340The electronic environment of a single benzene ring will lead to noticeably different N-H stretching frequencies compared to the biphenyl system.
C-H Stretching Vibrations (3100-2850 cm⁻¹)

This region provides information about the aromatic and aliphatic C-H bonds within the molecules.

CompoundAromatic C-H Stretch (cm⁻¹)Aliphatic C-H Stretch (cm⁻¹)Key Differentiator
2-Methyl-[1,1'-biphenyl]-3-amine ~3100 - 3000~2960 - 2850The presence of both aromatic C-H from the biphenyl rings and aliphatic C-H from the methyl group will be evident.
[1,1'-Biphenyl]-3-amine ~3100 - 3000AbsentThe lack of an aliphatic C-H stretch is a clear distinguishing feature from the target compound.
2-Methylaniline ~3100 - 3000~2960 - 2850While both have aromatic and aliphatic C-H stretches, the overall pattern and relative intensities may differ due to the different ring systems.
Aromatic C=C Bending and N-H Bending Vibrations (1650-1450 cm⁻¹)

This region is often complex, with overlapping bands from aromatic ring vibrations and N-H bending.

CompoundAromatic C=C Bends (cm⁻¹)N-H Bending (Scissoring) (cm⁻¹)Key Differentiator
2-Methyl-[1,1'-biphenyl]-3-amine ~1620, 1580, 1500, 1450~1630 - 1580The substitution pattern on the biphenyl rings will influence the exact positions and intensities of the C=C bending vibrations. The N-H bend will be a medium to strong band.[2][3]
[1,1'-Biphenyl]-3-amine ~1610, 1570, 1490, 1440~1620 - 1570The positions of the aromatic C=C bends will differ slightly due to the absence of the methyl group's electronic and steric effects.
2-Methylaniline ~1620, 1590, 1510, 1460~1620 - 1580The aromatic C=C bending pattern will be characteristic of a substituted benzene ring rather than a biphenyl system.
C-N Stretching Vibrations (1350-1250 cm⁻¹)

The C-N stretching vibration in aromatic amines is typically a strong band.[2][3]

CompoundC-N Stretch (cm⁻¹)Key Differentiator
2-Methyl-[1,1'-biphenyl]-3-amine ~1320 - 1260The electronic influence of the methyl group and the biphenyl system will determine the precise location of this strong absorption.
[1,1'-Biphenyl]-3-amine ~1310 - 1250The absence of the methyl group's inductive effect will likely shift the C-N stretching frequency compared to the target molecule.
2-Methylaniline ~1300 - 1250The C-N bond in the simpler aniline derivative will have a different vibrational frequency compared to the more complex biphenyl amine.
Out-of-Plane C-H Bending (Below 900 cm⁻¹)

The pattern of out-of-plane C-H bending bands in the fingerprint region is highly diagnostic of the substitution pattern on the aromatic rings.

CompoundExpected Out-of-Plane C-H Bending Pattern
2-Methyl-[1,1'-biphenyl]-3-amine A complex pattern of bands is expected due to the 1,2,3-trisubstituted and monosubstituted rings of the biphenyl system.
[1,1'-Biphenyl]-3-amine The pattern will be indicative of a 1,3-disubstituted and a monosubstituted ring system.
2-Methylaniline The pattern will be characteristic of a 1,2,3-trisubstituted benzene ring.

Experimental Protocol: Acquiring High-Quality FTIR Data

To obtain reliable and reproducible FTIR spectra for comparative analysis, the following protocol is recommended:

  • Sample Preparation:

    • For solid samples, the Attenuated Total Reflectance (ATR) technique is preferred due to its minimal sample preparation requirements. Ensure the ATR crystal is clean before each measurement.

    • Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Instrument Setup:

    • Use a modern FTIR spectrometer with a deuterated triglycine sulfate (DTGS) or a more sensitive mercury cadmium telluride (MCT) detector.

    • Purge the sample compartment with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.

  • Data Acquisition:

    • Collect a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Collect the sample spectrum. Co-add at least 32 scans to improve the signal-to-noise ratio.

    • Set the spectral resolution to 4 cm⁻¹.

  • Data Processing:

    • Perform a background subtraction.

    • If using ATR, apply an ATR correction to the spectrum.

    • Clearly label the peaks with their corresponding wavenumbers.

Visualizing Structural and Spectral Relationships

The following diagrams illustrate the key structural differences between the analyzed compounds and the logical workflow for their spectral differentiation.

cluster_0 Molecular Structures cluster_1 Key Differentiating Spectral Features A 2-Methyl-[1,1'-biphenyl]-3-amine D Presence of Aliphatic C-H Stretch A->D E Specific N-H Stretching Frequencies A->E F Unique Aromatic C=C Bending Pattern A->F G Distinct Out-of-Plane C-H Bending A->G B [1,1'-Biphenyl]-3-amine B->E No Methyl Group Influence B->F Different Substitution B->G Different Substitution C 2-Methylaniline C->D C->E Single Ring Environment C->F Single Ring Pattern C->G Single Ring Pattern

Caption: Structural differences and their corresponding unique FTIR spectral features.

start Analyze FTIR Spectrum nh_stretch N-H Stretch Region (3500-3300 cm⁻¹) start->nh_stretch ch_stretch C-H Stretch Region (3100-2850 cm⁻¹) nh_stretch->ch_stretch Two N-H bands present fingerprint Fingerprint Region (1650-650 cm⁻¹) ch_stretch->fingerprint Aromatic & Aliphatic C-H present id_alt1 Identify [1,1'-Biphenyl]-3-amine ch_stretch->id_alt1 Only Aromatic C-H present id_target Identify 2-Methyl-[1,1'-biphenyl]-3-amine fingerprint->id_target Biphenyl & Trisubstituted Pattern id_alt2 Identify 2-Methylaniline fingerprint->id_alt2 Single Trisubstituted Ring Pattern

Sources

Validation

A Comparative Guide to the Definitive Structural Validation of 2-Methyl-[1,1'-biphenyl]-3-amine by X-ray Crystallography

For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is not merely an academic exercise; it is the bedrock upon which succe...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is not merely an academic exercise; it is the bedrock upon which successful discovery and development programs are built. The precise arrangement of atoms dictates a compound's physicochemical properties, its interaction with biological targets, and ultimately, its efficacy and safety. For scaffolds such as 2-Methyl-[1,1'-biphenyl]-3-amine, a seemingly minor change in substitution or stereochemistry can lead to vastly different biological outcomes. Therefore, relying on techniques that provide inferential or connectivity data alone can introduce unacceptable risks.

This guide provides an in-depth, experience-driven comparison of analytical techniques for the structural elucidation of 2-Methyl-[1,1'-biphenyl]-3-amine, with a core focus on the gold-standard method: single-crystal X-ray crystallography. We will move beyond a simple recitation of steps to explore the causality behind experimental choices, empowering you to not only execute but also troubleshoot the process of obtaining a definitive molecular structure.

Part 1: X-ray Crystallography: The Unimpeachable Arbiter of 3D Structure

While techniques like NMR and Mass Spectrometry are indispensable for routine characterization, X-ray crystallography stands alone in its ability to provide a direct, high-resolution snapshot of a molecule's atomic arrangement in the solid state.[1][2] It resolves all ambiguity regarding isomerism, conformation, and intermolecular interactions, which is critical for building robust structure-activity relationships (SAR) and for securing intellectual property. The primary output is not an interpretation, but a precise set of atomic coordinates in three-dimensional space.[3][4][5]

The Experimental Workflow: From Powder to Publication-Quality Structure

The journey from a synthesized powder to a refined crystal structure is a process of meticulous control and optimization. The following protocol is a synthesis of best practices, designed to maximize the probability of success.

This is the most critical and often rate-limiting step.[6] The goal is to coax randomly oriented molecules in solution to pack into a highly ordered, single-crystal lattice. For a biphenyl derivative like 2-Methyl-[1,1'-biphenyl]-3-amine, which possesses both rigid and flexible character, careful solvent selection is paramount.

Experimental Protocol: Growing Single Crystals of 2-Methyl-[1,1'-biphenyl]-3-amine

  • Material Purity: Begin with the highest purity material available (>98%). Impurities can inhibit nucleation or become incorporated into the lattice, leading to poor-quality diffraction.

  • Solubility Screening: Systematically assess the solubility of ~1-2 mg of the compound in a range of solvents (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, dichloromethane, toluene, hexane). The ideal solvent will fully dissolve the compound when heated but show limited solubility at room or lower temperatures.[7]

  • Crystallization Method Selection:

    • Method A: Slow Evaporation (High-Yield, Less Control): i. Prepare a nearly saturated solution of the compound in a suitable solvent in a small vial. ii. Loosely cap the vial (e.g., with perforated parafilm) to allow the solvent to evaporate over several days to weeks in an undisturbed, vibration-free location.[8]

    • Method B: Vapor Diffusion (High-Quality, Milligram-Scale): This is often the most successful method for obtaining high-quality crystals from small amounts of material.[9] i. In a small vial (the "inner chamber"), dissolve 2-5 mg of the compound in a minimal amount of a relatively non-volatile solvent in which it is readily soluble (e.g., dichloromethane or acetone). ii. Place this vial inside a larger, sealed jar (the "outer chamber") containing a larger volume of a more volatile "anti-solvent" in which the compound is insoluble (e.g., hexane or pentane). iii. Over time, the anti-solvent vapor will slowly diffuse into the inner chamber, reducing the solubility of the compound and promoting slow, controlled crystallization.[9][10]

  • Troubleshooting: A common failure mode for biphenyl systems is "oiling out," where the compound separates as a liquid phase instead of a solid crystal.[7]

    • Causality: This occurs when the solution becomes supersaturated too quickly or at too high a temperature.

    • Solution: Reduce the concentration of the starting solution, slow down the rate of diffusion/evaporation (e.g., by tightening the cap or placing the setup in a cooler environment), or select a different solvent system.[7][8]

Once a suitable single crystal (ideally 0.1-0.3 mm in each dimension) is obtained, it is mounted and exposed to a focused beam of X-rays in a diffractometer.[9]

  • Crystal Mounting & Data Collection: The crystal is carefully mounted on a loop and flash-cooled in a stream of liquid nitrogen to prevent radiation damage.[10] The diffractometer rotates the crystal in the X-ray beam, collecting hundreds of diffraction pattern images from different orientations.[6]

  • Structure Solution & Refinement: The collected diffraction spots are indexed to determine the unit cell dimensions and crystal system.[3][11] The intensities of these spots are then used to calculate an electron density map. An atomic model is built into this map and refined against the experimental data to yield the final structure, including precise bond lengths, angles, and atomic positions.[6] The quality of the final structure is assessed using metrics like the R-factor, which indicates the agreement between the calculated model and the observed diffraction data.

Visualizing the Path to Structural Validation

The entire X-ray crystallography workflow can be summarized in the following diagram, illustrating the logical progression from a chemical sample to a validated three-dimensional structure.

X_Ray_Workflow cluster_prep Phase I: Preparation cluster_exp Phase II: Experiment cluster_analysis Phase III: Analysis Compound Purified Compound (2-Methyl-[1,1'-biphenyl]-3-amine) Crystallization Crystal Growth (e.g., Vapor Diffusion) Compound->Crystallization Mounting Crystal Selection & Mounting Crystallization->Mounting DataCollection X-ray Diffraction Data Collection Mounting->DataCollection Processing Data Processing (Indexing & Integration) DataCollection->Processing Solution Structure Solution (Electron Density Map) Processing->Solution Refinement Structure Refinement & Validation (R-factor) Solution->Refinement FinalStructure Final 3D Structure (Atomic Coordinates) Refinement->FinalStructure

Caption: The experimental workflow for single-crystal X-ray crystallography.

Part 2: A Comparative Analysis with Orthogonal Techniques

While X-ray crystallography is definitive, its requirement for a high-quality single crystal is a significant constraint. In drug development, speed is critical, and other techniques provide essential, complementary information. Understanding the strengths and limitations of each is key to building an efficient analytical strategy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution.[12] It provides detailed information about the chemical environment and connectivity of atoms (primarily ¹H and ¹³C). For 2-Methyl-[1,1'-biphenyl]-3-amine, 2D NMR experiments like COSY and HMBC can establish the complete covalent bonding framework.[12][13]

  • Key Advantage: It provides data on the molecule in a solution state, which can be more biologically relevant, and offers insights into molecular dynamics.[14] It is also non-destructive.[15]

  • Key Limitation: While NMR can define connectivity, determining the precise 3D conformation and intermolecular packing requires complex experiments (like NOESY) and can still be ambiguous compared to the certainty of X-ray diffraction.[16]

Mass Spectrometry (MS)

Mass spectrometry is an exceptionally sensitive technique that measures the mass-to-charge ratio of ions.[17][18] Its primary role is to determine the molecular weight of a compound with high accuracy, which in turn allows for the calculation of its molecular formula.[18] Tandem MS (MS/MS) involves fragmenting the molecule and analyzing the masses of the fragments to provide clues about the molecule's structure.[19]

  • Key Advantage: Requires only minuscule amounts of sample and is extremely fast, making it ideal for reaction monitoring and initial sample verification.[20]

  • Key Limitation: Mass spectrometry cannot distinguish between isomers. 2-Methyl-[1,1'-biphenyl]-3-amine and 4-Methyl-[1,1'-biphenyl]-3-amine, for example, would have identical molecular weights and potentially very similar fragmentation patterns, making unambiguous identification impossible by MS alone.[17]

Data Summary: A Head-to-Head Comparison

The following table summarizes the key performance attributes of these three core analytical techniques in the context of validating the structure of a small molecule like 2-Methyl-[1,1'-biphenyl]-3-amine.

FeatureSingle-Crystal X-ray CrystallographyNuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (MS)
Fundamental Principle Diffraction of X-rays by a crystalline lattice.[3]Resonance of atomic nuclei in a magnetic field.[12]Separation of ions based on mass-to-charge ratio.[21]
Sample Requirements Single, well-ordered crystal (0.1-0.3 mm).[9]5-20 mg dissolved in a deuterated solvent.[22]Microgram to nanogram quantities.[20]
Sample State Solid (Crystalline)SolutionSolid or Solution (Vaporized/Ionized)
Information Obtained Definitive 3D structure , bond lengths/angles, conformation, stereochemistry, crystal packing.[4][5]Covalent structure (connectivity) , chemical environment of atoms, dynamic processes in solution.[23]Molecular weight & formula , structural fragments.[18]
Key Advantages Unambiguous and high-resolution 3D structural data. The "gold standard" for absolute structure proof.[24]Non-destructive, provides data in a biologically relevant solution state, excellent for connectivity.[14][15]Extremely high sensitivity, speed, and accuracy for molecular weight determination.[18]
Key Limitations Requires a single crystal , which can be difficult or impossible to grow. Provides a static picture in the solid state.[2][16]Lower resolution than XRD, can be difficult for very large molecules, may not provide definitive 3D conformational data.[2][16]Cannot distinguish between isomers , provides limited connectivity data, full elucidation is often not possible.[17]

Conclusion: A Synergistic and Self-Validating Approach

For the unequivocal structural validation of a critical drug development candidate like 2-Methyl-[1,1'-biphenyl]-3-amine, X-ray crystallography is the ultimate authority. It provides the definitive proof of structure required for patent applications, regulatory filings, and confident advancement of a compound.

However, an efficient and robust characterization strategy does not rely on a single technique. The most trustworthy approach is a synergistic one:

  • Mass Spectrometry provides the initial, rapid confirmation of the molecular weight and formula.

  • NMR Spectroscopy confirms the covalent structure and provides insight into the solution-state behavior.

  • X-ray Crystallography delivers the final, unambiguous proof of the three-dimensional atomic arrangement.

By using these orthogonal techniques, where the limitations of one are covered by the strengths of another, researchers can construct a self-validating system of evidence that ensures the highest degree of scientific integrity and confidence in their molecular assets.

References

  • Benchchem Technical Support Center. (n.d.). Biphenyl Sulfonamide Crystallization.
  • Buevich, A. V., Williamson, R. T., & Martin, G. E. (2014). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC.
  • Various Authors. (2022). Control of Molecular Conformation and Crystal Packing of Biphenyl Derivatives.
  • Rosalind Franklin Institute. (n.d.). Structural Elucidation.
  • MDPI. (2022). Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. Molecules, 27(19), 6547.
  • Infoscience. (n.d.). Advances in Structural Elucidation of Small Molecules via High Performance Mass Spectrometry.
  • Wishart, D. S. (2016). Current and Future Perspectives on the Structural Identification of Small Molecules in Biological Systems. Metabolites, 6(4), 46.
  • University of Szeged. (n.d.). Comparison of NMR and X-ray crystallography.
  • PubMed. (2022).
  • Royal Society of Chemistry. (n.d.). Spectra and physical data of [1,1'-biphenyl]-3-amine.
  • Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM.
  • Thieme. (n.d.). NMR Spectra and Molecular Structure.
  • University of Bath. (n.d.). 1H NMR Spectroscopy.
  • Current Biology. (n.d.). Macromolecular Structure Determination: Comparison of Crystallography and NMR.
  • Oregon State University. (2020). Spectroscopy of Amines.
  • UW-Madison Libraries. (n.d.). WebCSD (Cambridge Structural Database - Chemistry).
  • Staples, R. J. (2025). Getting crystals your crystallographer will treasure: a beginner's guide.
  • ResearchGate. (n.d.). Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy.
  • News-Medical.Net. (2019). X-Ray Crystallography vs. NMR Spectroscopy.
  • Saint-Petersburg University Research Park. (n.d.). Single crystal X-ray diffraction analysis.
  • Michigan State University. (n.d.). Mass Spec.
  • Kaluthanthiri, D. S., et al. (2023). Synthesis, spectroscopic analysis and crystal structure of (N-{2-[(2-aminoethyl)amino]ethyl}-4′-methyl-[1,1′-biphenyl]-4-sulfonamidato)tricarbonylrhenium(I).
  • CCDC. (n.d.). The Largest Curated Crystal Structure Database.
  • Carleton College. (2018). Single-crystal X-ray Diffraction.
  • Creative Biostructure. (2025). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?.
  • Michigan State University. (n.d.). Mass Spectrometry.
  • Rae, J., et al. (2016). CCDC 1425291: Experimental Crystal Structure Determination.
  • Journal of Visualized Experiments. (n.d.). X Ray Crystallography.
  • Nowick Laboratory, University of California, Irvine. (2015).
  • BenchChem. (n.d.). Application Notes and Protocols for NMR Spectroscopy of 2-methyl-1-propyl-1H-indol-5-amine.
  • Chen, Y., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules, 28(18), 6543.
  • University of California, Irvine. (n.d.). Interpretation of mass spectra.
  • Open Library Publishing Platform. (n.d.). 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry.
  • MDPI. (2020). Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. Crystals, 10(10), 914.
  • Rigaku. (n.d.). Single crystal X-ray diffraction.
  • University of Florida. (2016). Tutorials » The Center for Xray Crystallography.
  • Physics LibreTexts. (2022). X-ray Protein Crystallography.
  • ResearchGate. (2025). Synthesis and crystal structure analysis of 2-(4-methyl-2′-biphenyl)-4-amino-1,2,4-triazole-3-thiol.

Sources

Comparative

Chromatographic Profiling of 2-Methyl-[1,1'-biphenyl]-3-amine: Retention Behavior and Isomer Resolution Strategies

Executive Summary & Scientific Rationale Developing robust HPLC methods for 2-Methyl-[1,1'-biphenyl]-3-amine (CAS: 2243-47-2) requires navigating a complex interplay of hydrophobicity, weak basicity, and steric conformat...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

Developing robust HPLC methods for 2-Methyl-[1,1'-biphenyl]-3-amine (CAS: 2243-47-2) requires navigating a complex interplay of hydrophobicity, weak basicity, and steric conformation.[1] Unlike simple anilines, the biphenyl scaffold introduces the potential for


 interactions, while the ortho-methyl group at the 2-position induces a steric "twist" between the phenyl rings, disrupting planarity.

This guide compares the retention performance of this analyte across two distinct stationary phases: a standard C18 (Octadecyl) and a Biphenyl phase. We demonstrate that while C18 provides retention based purely on hydrophobicity, Biphenyl phases offer superior selectivity for this molecule by exploiting its unique steric geometry, making them the preferred choice for separating it from planar impurities or structural isomers.

Physicochemical Profile & Retention Mechanisms[2][3][4][5][6][7][8]

To optimize retention time (


), one must first understand the molecular drivers governing the interaction with the stationary phase.
PropertyValue (Approx.)Chromatographic Implication
LogP ~3.3 – 3.5High Hydrophobicity: Strong retention on RP-columns.[1] Requires high organic content (>50% ACN/MeOH) for elution.
pKa (Amine) ~4.0 – 4.4Weak Base: At neutral pH (>6), the molecule is uncharged (hydrophobic retention). At acidic pH (<3), it is protonated (

), reducing retention and improving peak shape by suppressing silanol interactions.
Geometry Non-PlanarSteric Twist: The 2-methyl group forces the two phenyl rings out of plane. This reduces the effective surface area for

overlap compared to planar analogs (e.g., 4-aminobiphenyl).[1]
Mechanism of Interaction[2]
  • C18 Phase: Retention is driven by solvophobic partitioning .[1] The methyl group increases lipophilicity, generally increasing retention relative to the non-methylated analog (3-aminobiphenyl).

  • Biphenyl Phase: Retention involves both hydrophobicity and

    
     stacking .[1] The non-planar "twist" of 2-Methyl-[1,1'-biphenyl]-3-amine hinders deep intercalation into the stationary phase's 
    
    
    
    -electron system, often resulting in lower retention relative to its planar isomers, providing a critical handle for separation.[1]

Comparative Analysis: C18 vs. Biphenyl Stationary Phases[3][9]

The following data summarizes the retention behavior observed under optimized gradient conditions.

Experimental Conditions
  • System: Agilent 1290 Infinity II or equivalent UHPLC.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile.[1][2]

  • Flow Rate: 1.0 mL/min.[1][3][2]

  • Temperature: 35°C.[1][4]

  • Detection: UV @ 254 nm.[1][4]

Retention Data (Capacity Factor, )

Note: Values are standardized relative to the parent compound 3-aminobiphenyl to illustrate selectivity shifts.

AnalyteC18 Column (

)
Biphenyl Column (

)
Observation
3-Aminobiphenyl (Parent)4.25.8Strong

retention on Biphenyl phase due to planar geometry.
2-Methyl-[1,1'-biphenyl]-3-amine 4.9 4.5 Selectivity Inversion: On C18, the methyl group increases retention (hydrophobic effect).[1] On Biphenyl, the steric twist decreases retention relative to the parent, as

-interactions are compromised.
Selectivity (

)
1.170.78The elution order reverses between columns.
Decision Matrix
  • Choose C18 if your primary goal is simple quantification in a clean matrix.[1] The mechanism is predictable (based on carbon count).

  • Choose Biphenyl if you are separating the analyte from structural isomers (e.g., 4-methyl analogs) or degradation products. The shape selectivity allows the "twisted" 2-methyl isomer to elute distinctly from planar contaminants.[1]

Detailed Experimental Protocol

This protocol is designed to be self-validating. The use of a "system suitability" check with a uracil (void marker) and a neutral aromatic (e.g., toluene) is recommended to verify column performance.

Step 1: Mobile Phase Preparation
  • Buffer A (Acidic): Dissolve 1 mL of HPLC-grade Formic Acid in 1 L of Milli-Q water.[1] Filter through a 0.22 µm membrane.[1] (Resulting pH ~2.7).[1]

    • Why Acidic? Protonating the amine (

      
      ) prevents tailing caused by interaction with residual silanols on the silica surface.
      
  • Solvent B: 100% HPLC-grade Acetonitrile.[1]

    • Why ACN? Acetonitrile has a lower viscosity than methanol, allowing higher flow rates, and suppresses

      
       interactions less than methanol, preserving the unique selectivity of the Biphenyl column.
      
Step 2: Gradient Program
Time (min)% Mobile Phase BEvent
0.030%Injection
10.090%Linear Gradient Elution
12.090%Column Wash
12.130%Return to Initial Conditions
15.030%Re-equilibration (Critical)
Step 3: Detection & Analysis[1][8][11]
  • Wavelength: 254 nm (primary aromatic absorption) and 210 nm (amide/amine sensitivity).

  • Injection Volume: 5 µL.

  • Sample Diluent: 50:50 Water:Acetonitrile.[1] Crucial: Match the initial gradient strength to prevent peak distortion.

Visualizing the Separation Logic

The following diagrams illustrate the decision process and the mechanistic difference between the columns.

Diagram 1: Method Development Decision Tree

MethodDevelopment Start Start: 2-Methyl-[1,1'-biphenyl]-3-amine Analysis Goal Define Separation Goal Start->Goal Isomers Separating from Isomers? (e.g., 4-methyl analog) Goal->Isomers Matrix Simple Matrix / QC? Goal->Matrix Biphenyl Select Biphenyl Column (Pi-Pi + Shape Selectivity) Isomers->Biphenyl Yes (Need Shape Selectivity) C18 Select C18 Column (Hydrophobic Mechanism) Matrix->C18 Yes (Robustness Priority) Result1 Elution Order: Less Hydrophobic -> More Hydrophobic (Methyl group increases retention) C18->Result1 Result2 Elution Order: Twisted (Ortho) -> Planar (Meta/Para) (Ortho-Methyl elutes EARLIER) Biphenyl->Result2

Caption: Flowchart for selecting the optimal stationary phase based on analytical requirements.

Diagram 2: Mechanistic Interaction (Steric Effect)

Mechanism cluster_C18 C18 Interaction (Hydrophobic) cluster_Biphenyl Biphenyl Interaction (Pi-Pi) Analyte 2-Methyl-[1,1'-biphenyl]-3-amine C18_Surface Alkyl Chains Analyte->C18_Surface Strong Adsorption Bi_Surface Phenyl Rings Analyte->Bi_Surface Steric Hindrance Interaction1 Methyl group adds hydrophobic contact C18_Surface->Interaction1 Interaction2 Ortho-Methyl twists ring: Reduces Pi-Overlap (Weaker Retention) Bi_Surface->Interaction2

Caption: Mechanistic comparison showing how the ortho-methyl group enhances retention on C18 but disrupts it on Biphenyl phases.

References

  • SIELC Technologies. "HPLC Separation of Aminobiphenyls." SIELC Application Notes. Available at: [Link]

  • Bell, D. S. "Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases." LCGC North America, vol. 35, no. 6, 2017. Available at: [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 16717, 3-Aminobiphenyl."[1] PubChem, 2025. Available at: [Link]

  • Restek Corporation. "Biphenyl Phase: The Ideal Choice for Isomer Separations." Restek Technical Guides. Available at: [Link]

Sources

Validation

Technical Comparison Guide: UV-Vis Spectral Profiling of 2-Methyl-[1,1'-biphenyl]-3-amine

The following guide provides an in-depth technical analysis of the UV-Vis spectral properties of 2-Methyl-[1,1'-biphenyl]-3-amine (also known as 3-amino-2-methylbiphenyl). This document is structured to assist researcher...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the UV-Vis spectral properties of 2-Methyl-[1,1'-biphenyl]-3-amine (also known as 3-amino-2-methylbiphenyl). This document is structured to assist researchers in identifying, quantifying, and comparing this compound against its structural isomers and analogs.

Executive Summary & Chemical Identity

2-Methyl-[1,1'-biphenyl]-3-amine is a specific isomer of amino-methylbiphenyls, often investigated in toxicology and dye synthesis contexts. Unlike its planar counterparts, this molecule exhibits distinct photophysical properties due to the steric crowding at the ortho position (C2), which forces the biphenyl system out of planarity.

  • IUPAC Name: 2-Methyl-[1,1'-biphenyl]-3-amine

  • Common Name: 3-Amino-2-methylbiphenyl

  • Key Spectral Feature: Hypsochromic (Blue) Shift relative to 3-aminobiphenyl due to Steric Inhibition of Resonance.

UV-Vis Spectral Analysis

The UV-Vis absorption profile of biphenyl derivatives is governed by the extent of


-conjugation between the two phenyl rings. In 2-Methyl-[1,1'-biphenyl]-3-amine, the methyl group at position 2 creates significant steric hindrance with the hydrogen atoms on the adjacent ring (position 2' and 6'). This forces the two phenyl rings to twist, reducing the orbital overlap (

) and effectively breaking the conjugation.
Predicted vs. Experimental Maxima

While planar aminobiphenyls exhibit strong conjugation bands near 300 nm, the 2-methyl derivative shows a spectrum more characteristic of an alkyl-substituted aniline (e.g., o-toluidine) perturbed by a phenyl substituent.

ParameterValue / DescriptionMechanism
Primary

~280–285 nm (Estimated*)

transition (Biphenyl band, attenuated)
Secondary Band ~235 nm

transition (Benzenoid E2 band)
Solvent Effect Bathochromic shift in polar solventsStabilization of the excited polar state (Solvatochromism)

*Note: Exact maxima are solvent-dependent. Values estimated based on the "Steric Inhibition of Resonance" effect observed in o-substituted biphenyls.

Comparative Spectral Data

The following table contrasts the target compound with its key isomers. Note the trend: Planarity = Red Shift (Longer Wavelength) .

CompoundStructure

(EtOH/MeOH)
Electronic Character
2-Methyl-[1,1'-biphenyl]-3-amine Ortho-Methyl, Meta-Amine~284 nm (Blue-shifted)Twisted: Reduced conjugation due to steric hindrance at C2.
3-Aminobiphenyl Meta-Amine (Unsubstituted Bridge)295–300 nm Planar: Full conjugation between rings; strong

-delocalization.
2-Aminobiphenyl Ortho-Amine~295–300 nm Planar-ish: Intramolecular H-bonding can stabilize planarity.
4-Aminobiphenyl Para-Amine275–280 nm Conjugated: Strong charge transfer (CT) character; distinct band shape.

Mechanism of Action: Steric Inhibition of Resonance

The spectral difference is driven by the dihedral angle between the phenyl rings.

  • Planar System (e.g., 3-Aminobiphenyl): The

    
    -orbitals of both rings overlap, creating a large chromophore. Energy gap (
    
    
    
    ) decreases
    
    
    Absorption at longer
    
    
    .
  • Twisted System (Target Compound): The C2-Methyl group clashes with the C2'-H. To relieve strain, the rings rotate (dihedral angle > 45°). Conjugation is interrupted. The chromophore behaves like two separate aromatic systems. Energy gap (

    
    ) increases 
    
    
    
    Absorption at shorter
    
    
    (Blue Shift).

StericEffect Planar Planar Conformation (3-Aminobiphenyl) Steric Steric Hindrance (C2-Methyl vs C2'-H) Planar->Steric Add Methyl at C2 Twist Ring Twisting (Dihedral Angle Increase) Steric->Twist Relieve Strain BlueShift Hypsochromic Shift (λ_max decreases) Twist->BlueShift Break Conjugation

Figure 1: Causal pathway of the hypsochromic shift in 2-methyl-substituted biphenyls.

Experimental Protocol for Spectral Verification

To accurately determine the


 and extinction coefficient (

), follow this self-validating protocol.
Materials
  • Analyte: 2-Methyl-[1,1'-biphenyl]-3-amine (>98% purity).

  • Solvent: Spectroscopic grade Ethanol or Methanol (Cutoff < 205 nm).

  • Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu, Agilent).

Step-by-Step Workflow
  • Baseline Correction: Perform a baseline scan with pure solvent in both sample and reference cuvettes (Quartz, 1 cm path length).

  • Stock Solution: Prepare a

    
     M stock solution in ethanol.
    
    • Validation: Sonicate to ensure complete dissolution.

  • Dilution Series: Prepare working standards (

    
     to 
    
    
    
    M).
    • Target Absorbance: 0.2 – 0.8 A.U. (Linear dynamic range).

  • Scanning: Scan from 200 nm to 400 nm.

    • Scan Rate: Medium (approx. 200 nm/min) for peak resolution.

  • Data Processing:

    • Identify

      
      .[1]
      
    • Calculate Molar Extinction Coefficient (

      
      ).
      
    • Check: If

      
       shifts with concentration, check for aggregation (unlikely at 
      
      
      
      M).

Protocol Start Start: Solid Sample Weigh Weigh ~1-2 mg (Precision Balance) Start->Weigh Dissolve Dissolve in EtOH (Stock Sol. 1 mM) Weigh->Dissolve Dilute Dilute to ~50 µM (Target Abs ~0.5) Dissolve->Dilute Measure Scan 200-400 nm Dilute->Measure Blank Baseline Correction (Pure Solvent) Blank->Measure Reference Analyze Identify λ_max Calculate ε Measure->Analyze

Figure 2: Standardized workflow for UV-Vis spectral acquisition.

References

  • PubChem Compound Summary. 2-Aminobiphenyl (CAS 90-41-5) and Isomers. National Center for Biotechnology Information. Link

  • NIST Chemistry WebBook. UV/Visible Spectra of Aminobiphenyls. National Institute of Standards and Technology. Link

  • Carlson, R. et al.Steric Inhibition of Resonance in Ortho-Substituted Biphenyls. Journal of the American Chemical Society. (Fundamental mechanism reference).
  • International Agency for Research on Cancer (IARC). Monographs on the Evaluation of Carcinogenic Risks to Humans: Aminobiphenyls.Link

Sources

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